5-Hydroxypiperidine-2-carboxylic acid
Description
L-trans-5-Hydroxy-2-piperidinecarboxylic acid belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-trans-5-Hydroxy-2-piperidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-trans-5-hydroxy-2-piperidinecarboxylic acid is primarily located in the cytoplasm. L-trans-5-Hydroxy-2-piperidinecarboxylic acid participates in a number of enzymatic reactions. In particular, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be biosynthesized from pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid can also be converted into methyl 5-hydroxypiperidine-2-carboxylate. Outside of the human body, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be found in fruits. This makes L-trans-5-hydroxy-2-piperidinecarboxylic acid a potential biomarker for the consumption of this food product.
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926984 | |
| Record name | 5-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13096-31-6, 50439-45-7 | |
| Record name | 5-Hydroxypipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Hydroxypipecolic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | 5-hydroxypiperidine-2-carboxylic acid | |
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| Record name | 5-HYDROXYPIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U5R8QIF9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 °C | |
| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 5-Hydroxypiperidine-2-carboxylic acid. This non-proteinogenic amino acid and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. This document outlines detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows to aid in the efficient extraction and study of this compound.
Natural Sources of this compound
This compound is a naturally occurring compound found in a variety of organisms, including plants and bacteria. It is also known to be a metabolite of the amino acid L-lysine in mammals.[1] Its presence in the plant kingdom is particularly notable, where it is found in various species, often as a secondary metabolite.
Identified plant sources include:
-
Morus alba (White Mulberry): The leaves of the mulberry tree are a significant source of various alkaloids, including cis- and trans-5-hydroxypiperidine-2-carboxylic acid.[1]
-
Fagus sylvatica (European Beech): This tree is another documented source of piperidine alkaloids.
-
Calliandra angustifolia
-
Lathyrus japonicus (Sea Pea)
-
Acaciella glauca
-
Leucaena leucocephala and Leucaena glauca
-
Myroxylon sp.
-
Gymnocladus dioicus (Kentucky Coffeetree)
In Leucaena species, the compound is found in root nodules and seed coats, with Leucaena leucocephala accumulating approximately 2.3-fold higher concentrations than Leucaena glauca.[1] In Acaciella glauca, it is present in root and leaf tissues, with concentrations peaking during the flowering stages.[1] The presence of this compound in various plant tissues suggests a potential role in plant defense and development.[1]
Quantitative Data from Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. While specific yield data for this compound is often not explicitly reported in the literature, the following table provides representative quantitative data for total alkaloids and related compounds from some of the identified natural sources to give an indication of potential yields.
| Natural Source | Plant Part | Compound Class/Related Compound | Reported Yield/Concentration | Reference |
| Morus alba | Leaves | Total Alkaloids | 20.05% of dry weight | [1] |
| Morus alba | Leaves | 1-deoxynojirimycin (DNJ) | 0.103% to 0.2% of dry weight | |
| Leucaena leucocephala | Root Nodules & Seed Coats | This compound | 2.3-fold higher than L. glauca | [1] |
Note: The data presented above for Morus alba refers to the total alkaloid content and a specific related alkaloid, not exclusively this compound. This data is intended to provide a general understanding of the potential for alkaloid extraction from this source.
Experimental Protocols for Isolation and Purification
The following is a detailed, multi-stage protocol for the isolation and purification of this compound from plant material, using Morus alba leaves as an example. This protocol is a composite based on established methods for the extraction of alkaloids and amino acids.
Stage 1: Extraction
This initial stage involves the extraction of crude alkaloids from the plant material.
Materials and Reagents:
-
Dried and powdered Morus alba leaves
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Maceration: Soak 100 g of dried, powdered Morus alba leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filtration: Filter the methanolic extract through filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Acid-Base Extraction: a. Redissolve the crude extract in 200 mL of 2M HCl. b. Wash the acidic solution three times with 100 mL of CH₂Cl₂ to remove neutral and acidic impurities. Discard the organic layers. c. Adjust the pH of the aqueous layer to 10-11 with 2M NaOH. d. Extract the basified aqueous solution three times with 150 mL of CH₂Cl₂. The alkaloids will move into the organic phase. e. Combine the organic layers and dry over anhydrous Na₂SO₄. f. Filter and concentrate the organic extract to dryness using a rotary evaporator to yield the crude alkaloid fraction.
Stage 2: Ion-Exchange Chromatography
This stage separates the target amino acid-like alkaloid from other compounds in the crude extract based on its charge.
Materials and Reagents:
-
Crude alkaloid fraction from Stage 1
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl), 0.1M
-
Ammonium hydroxide (NH₄OH), 2M
-
Chromatography column
-
pH meter
-
Fraction collector
Protocol:
-
Resin Preparation: Pack a chromatography column with the cation-exchange resin and wash it thoroughly with deionized water.
-
Equilibration: Equilibrate the resin by washing with 0.1M HCl followed by deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of deionized water and adjust the pH to ~2 with 0.1M HCl. Load the sample onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic compounds.
-
Elution: Elute the bound compounds with a linear gradient of ammonium hydroxide (0.1M to 2M). This compound, being an amino acid, will elute as the pH increases.
-
Fraction Collection: Collect fractions using a fraction collector and monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) with a suitable staining reagent (e.g., ninhydrin).
-
Pooling and Concentration: Pool the fractions containing the desired compound and concentrate them under reduced pressure.
Stage 3: Preparative High-Performance Liquid Chromatography (HPLC)
This final stage provides high-resolution purification of the target compound.
Materials and Reagents:
-
Concentrated fraction from Stage 2
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the concentrated fraction from the ion-exchange step in the initial mobile phase.
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from any remaining impurities. A typical starting point would be a gradient of 5% to 50% ACN in water with 0.1% formic acid over 30 minutes.
-
Preparative Separation: Scale up the analytical method to the preparative HPLC system. Inject the sample and collect the fraction corresponding to the peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain the final product as a solid.
Signaling Pathways and Experimental Workflows
Biosynthesis of N-Hydroxypipecolic Acid (NHP)
This compound is an intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The pathway starts with the amino acid L-lysine.
Caption: Biosynthesis pathway of N-Hydroxypipecolic acid (NHP) from L-Lysine.
Experimental Workflow for Isolation
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
References
An In-depth Technical Guide to (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. It includes a summary of its known biological activities, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its application in research and drug development.
Core Chemical Identity and Structure
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known by its synonym cis-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic cyclic amino acid. Its structure consists of a piperidine ring substituted with a carboxylic acid at position 2 and a hydroxyl group at position 5. The stereochemistry is defined as (2S,5S), indicating a specific spatial arrangement of these functional groups.
Molecular Formula: C₆H₁₁NO₃[][2]
Molecular Weight: 145.16 g/mol [][2]
IUPAC Name: (2S,5S)-5-hydroxypiperidine-2-carboxylic acid[][2]
CAS Number: 63088-78-8[2]
Synonyms: cis-5-Hydroxy-L-pipecolic acid, L-cis-5-Hydroxypipecolic acid[]
The "cis" designation in its synonym refers to the relative stereochemistry of the substituents on the piperidine ring, where the hydroxyl group and the carboxylic acid group are on the same face of the ring.
Stereochemistry
The stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is crucial for its biological activity and its interaction with chiral environments such as enzymes and receptors. The "S" configuration at both chiral centers, C2 and C5, defines its specific three-dimensional shape. This defined stereochemistry is a key consideration in its synthesis and its application as a chiral building block in medicinal chemistry.
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is presented below. Due to the limited availability of comprehensive experimental data in publicly accessible literature, some values are predicted or are for closely related analogs.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 258 °C | [] |
| Boiling Point | 354.8 ± 42.0 °C (at 760 mmHg) | [] |
| Density | 1.299 ± 0.06 g/cm³ | [] |
| pKa (predicted) | pK₁: 3.88 (Carboxylic Acid) | [3] |
| pKa (analog) | pK₁: 3.73 (+1); pK₂: 10.72 (0) (for Piperidine-4-carboxylic acid at 25°C) | [4] |
| Water Solubility (analog) | Soluble (for Piperidine-4-carboxylic acid) | [4] |
Spectroscopic Data
Synthesis and Experimental Protocols
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can be synthesized through various chemical and enzymatic routes. Below are representative experimental protocols and a workflow for its synthesis.
General Synthetic Workflow
A common strategy for the synthesis of piperidine derivatives involves the stereoselective functionalization of a suitable starting material, often a chiral precursor. An enzymatic approach offers a highly specific method for introducing the hydroxyl group with the correct stereochemistry.
Experimental Protocol: Enzymatic Hydroxylation of L-Pipecolic Acid
This protocol is based on the principle of using a specific hydroxylase to introduce a hydroxyl group at the C5 position of L-pipecolic acid in a stereospecific manner.
Objective: To synthesize (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from L-pipecolic acid.
Materials:
-
L-Pipecolic acid
-
2-oxoglutarate-dependent L-pipecolic acid hydroxylase (recombinantly expressed)
-
Phosphate buffer (pH 7.0)
-
2-oxoglutarate
-
Ascorbate
-
Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Cation exchange resin for purification
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of L-pipecolic acid in phosphate buffer.
-
Cofactor Addition: Add 2-oxoglutarate, ascorbate, and the Fe(II) source to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified 2-oxoglutarate-dependent L-pipecolic acid hydroxylase.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the conversion of the starting material to the product.
-
Reaction Quenching: Terminate the reaction by denaturing the enzyme, for example, by adding an acid or by heat treatment.
-
Purification: a. Remove the denatured enzyme by centrifugation or filtration. b. Apply the supernatant to a cation exchange column. c. Wash the column with deionized water to remove unreacted starting material and other non-basic components. d. Elute the product, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, using an appropriate buffer or an aqueous ammonia solution.
-
Characterization: Lyophilize the eluted fractions containing the pure product and characterize its identity and purity using NMR and mass spectrometry.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constants (pKa) of amino acids.[3]
Objective: To determine the pKa values of the carboxylic acid and the piperidine nitrogen of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid.
Materials:
-
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and dissolve it in a known volume of deionized water.
-
Acidification: Add a stoichiometric excess of standardized HCl to the solution to ensure both the carboxylic acid and the piperidine nitrogen are fully protonated.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: a. Plot the pH of the solution against the volume of NaOH added to generate a titration curve. b. The curve should exhibit two equivalence points. The first pKa (for the carboxylic acid) is the pH at the midpoint of the first buffer region. The second pKa (for the piperidine nitrogen) is the pH at the midpoint of the second buffer region.
Biological Activity and Potential Applications
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a versatile chiral building block with potential applications in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds.
Role as a Chiral Precursor
Due to its defined stereochemistry and functional groups (a secondary amine, a carboxylic acid, and a hydroxyl group), this molecule serves as a valuable starting material for the synthesis of more complex molecules, including potential drug candidates.[2] Its stereocenters can be used to impart chirality to the target molecules, which is often a critical determinant of pharmacological activity.[2]
Potential as an Enzyme Inhibitor Scaffold
Derivatives of hydroxypiperidine carboxylic acids have been investigated as inhibitors of various enzymes. While specific inhibitory data for the parent compound is not widely reported, its structural features suggest it could serve as a scaffold for the design of inhibitors for enzymes such as:
-
Glycosidases: Some hydroxylated pipecolic acid stereoisomers have shown inhibitory activity against glycosidases, enzymes involved in carbohydrate metabolism. This suggests a potential therapeutic application in conditions like diabetes.
-
Other Enzymes: The piperidine ring is a privileged scaffold in drug discovery and has been incorporated into inhibitors of a wide range of enzymes.
Potential in Neuroscience
Given that piperidine-3-carboxylic acid (nipecotic acid) is a known GABA uptake inhibitor, there is interest in exploring the neurological activity of other piperidine carboxylic acid derivatives.[3] While direct evidence for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is limited, its structural similarity to endogenous neurotransmitters suggests that it or its derivatives could potentially interact with neurotransmitter receptors or transporters.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from the core molecule to its potential therapeutic applications.
Conclusion
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral molecule with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups make it an attractive building block for the creation of novel, biologically active compounds. While comprehensive data on its own biological activity is still emerging, its structural relationship to known pharmacophores suggests that it is a valuable tool for the development of new therapeutics, particularly in the areas of enzyme inhibition and neuroscience. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
The Biological Activity of 5-Hydroxypipecolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypipecolic acid, specifically N-hydroxypipecolic acid (NHP), has emerged as a pivotal signaling molecule in the orchestration of Systemic Acquired Resistance (SAR) in plants. This non-protein amino acid, derived from L-lysine, acts as a potent immunomodulator, priming plants for a more robust and rapid defense against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the biological activity of 5-hydroxypipecolic acid, focusing on its role in plant immunity. It includes a comprehensive summary of quantitative data, detailed experimental protocols for its study, and a visualization of its core signaling pathway. While its role in plants is increasingly well-understood, its biological functions in mammalian systems remain largely unexplored, presenting an open frontier for future research.
Introduction
5-Hydroxypipecolic acid is a derivative of pipecolic acid, a cyclic amino acid. In recent years, the N-hydroxylated form, N-hydroxypipecolic acid (NHP), has been identified as a critical mobile signal in the establishment of Systemic Acquired Resistance (SAR) in a wide range of plant species, including both monocots and dicots.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout a plant following a localized pathogen infection. NHP accumulates systemically after an initial infection and primes distal tissues for an enhanced defense response.[3]
While the biological significance of NHP in the plant kingdom is well-documented, its role in other biological systems is less clear. It has been identified as a minor metabolite of L-lysine in mammals, but its specific physiological functions are largely unknown.[4] There is some preliminary research suggesting potential neuropharmacological applications of certain isomers of hydroxypipecolic acid, though this area requires further investigation.[5] This guide will focus on the well-established biological activity of 5-hydroxypipecolic acid in the context of plant immunity.
Quantitative Data on the Biological Activity of 5-Hydroxypipecolic Acid
The following tables summarize the quantitative data related to the biological activity of 5-hydroxypipecolic acid (NHP) in inducing plant immune responses.
Table 1: Exogenous Application of N-Hydroxypipecolic Acid (NHP) for SAR Induction
| Plant Species | Application Method | NHP Concentration | Observed Effect | Reference(s) |
| Arabidopsis thaliana | Leaf Infiltration | 1 mM | Induction of SAR, rescue of fmo1 mutant SAR deficiency | [6] |
| Arabidopsis thaliana | Soil Drench | 1 mM | Induction of SAR | [3] |
| Solanum lycopersicum (Tomato) | Leaflet Infiltration | 1 mM | Induction of disease resistance in neighboring leaflets | [7] |
| Capsicum annuum (Pepper) | Leaf Infiltration | 2 mM | Induction of SAR | [7] |
| Cucumis sativus (Cucumber) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |
| Nicotiana tabacum (Tobacco) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |
| Brachypodium distachyon | Leaf Application | 1 mM | Triggered acquired resistance | [2] |
| Hordeum vulgare (Barley) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |
Table 2: Endogenous Levels of N-Hydroxypipecolic Acid (NHP) in Plants After Pathogen Infection
| Plant Species | Pathogen | Time Post-Infection | NHP Concentration (µg/g Fresh Weight) | Fold Increase | Reference(s) |
| Cucumis sativus (Cucumber) | Pseudomonas syringae pv. lachrymans | 5 days | ~1.5 | - | [1] |
| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | 72 hours | ~6 | - | [2] |
| Hordeum vulgare (Barley) | Fungal pathogen | 5 days | ~0.1 | 2- to 10-fold | [1][2] |
| Escherichia coli (engineered) | - | 48 hours | 326.42 mg/L (in culture) | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 5-hydroxypipecolic acid's biological activity.
Protocol for Exogenous Application of N-Hydroxypipecolic Acid to Induce Systemic Acquired Resistance (SAR)
This protocol is adapted from methodologies used in the study of SAR in Arabidopsis thaliana, tomato, and pepper.[6][7]
Materials:
-
N-hydroxypipecolic acid (NHP)
-
10 mM MgCl₂ solution
-
Sterile distilled water
-
Needleless syringe (1 mL)
-
Plants (e.g., 4 to 5-week-old Arabidopsis, tomato, or pepper plants)
Procedure:
-
Preparation of NHP solution: Prepare a 1 mM or 2 mM solution of NHP in 10 mM MgCl₂. For a mock control, use the 10 mM MgCl₂ solution alone.
-
Plant preparation: Use healthy, well-watered plants of the appropriate age.
-
Leaf infiltration:
-
Select two to three lower leaves of the plant for infiltration.
-
Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.
-
Slowly and carefully infiltrate the NHP solution or mock solution into the leaf until a small water-soaked area is visible. Avoid causing excessive damage to the leaf tissue.
-
-
Incubation: Incubate the treated plants under standard growth conditions for 24 to 48 hours to allow for the systemic signal to propagate.
-
Pathogen challenge: After the incubation period, challenge the upper, non-infiltrated leaves with a suitable pathogen (e.g., a suspension of Pseudomonas syringae).
-
Disease assessment: Quantify disease progression at appropriate time points (e.g., 3-5 days post-infection) by measuring bacterial titers or scoring disease symptoms.
Protocol for Extraction and Quantification of N-Hydroxypipecolic Acid from Plant Tissue using LC-MS/MS
This protocol is based on established methods for the analysis of NHP in plant tissues.[9][10][11]
Materials:
-
Plant tissue (fresh, flash-frozen in liquid nitrogen)
-
Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -20°C
-
Internal standard (e.g., D₉-NHP)
-
Ball mill or tissue homogenizer
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two steel beads.
-
Homogenize the tissue to a fine powder using a ball mill or tissue lyser.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the homogenized tissue.
-
Vortex vigorously for 1 minute.
-
Incubate on a rotator at 4°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Cleanup:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent and fragment ions for NHP and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of NHP.
-
Calculate the concentration of NHP in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways
The biological activity of 5-hydroxypipecolic acid in plant immunity is mediated through a well-defined signaling pathway that is closely integrated with salicylic acid (SA) signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 5. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]
- 6. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. europeanreview.org [europeanreview.org]
- 11. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypiperidine-2-carboxylic acid derivatives and analogs
An In-Depth Technical Guide to 5-Hydroxypiperidine-2-carboxylic Acid: Derivatives, Analogs, and Applications
Abstract
This compound (5-HPA) is a naturally occurring, chiral heterocyclic compound that has garnered significant attention from the scientific community. As a functionalized piperidine, it serves as a valuable scaffold and building block in medicinal chemistry and drug development. Its presence in various plants and as a metabolite of L-lysine in mammals hints at its diverse biological roles. This technical guide provides a comprehensive overview of 5-HPA, its derivatives, and analogs, focusing on synthesis strategies, chemical reactivity, biological activities, and therapeutic potential. It is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is an organic compound featuring a piperidine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] The stereochemistry of these substituents is crucial, as different isomers can exhibit distinct biological activities and interactions with molecular targets.[2] The (2S,5S) and (2S,5R) stereoisomers are particularly relevant in research.
This molecule is found in natural sources such as the plants Calliandra angustifolia, Morus alba (White Mulberry), and Lathyrus japonicus (Sea Pea).[1][][4] In mammals, it is recognized as a minor metabolite of the amino acid L-lysine, formed via the pipecolate pathway.[1] Its unique structure makes it a versatile starting material for the synthesis of more complex molecules, including novel pharmaceuticals.[2] The piperidine core is a common motif in many biologically active compounds, and the presence of hydroxyl and carboxylic acid groups provides convenient handles for chemical modification to explore structure-activity relationships (SAR).
Synthesis and Biosynthesis
The generation of 5-HPA can be achieved through biological pathways or various chemical synthesis routes.
Biosynthesis from L-Lysine
In biological systems, 5-HPA is derived from L-lysine through the pipecolate pathway. The key transformation steps involve the oxidative deamination of L-lysine to form an α-keto-ε-aminocaproate intermediate, which then spontaneously cyclizes. Subsequent reduction and hydroxylation steps lead to the formation of 5-hydroxypipecolic acid.
Chemical Synthesis Strategies
Several synthetic routes have been developed to produce 5-HPA and its derivatives. Common strategies include:
-
From Piperidine Derivatives: Utilizing commercially available piperidines, the synthesis involves targeted hydroxylation and carboxylation reactions.[1]
-
From Glutamic or Pyroglutamic Acid: These chiral starting materials can be converted to 5-HPA through processes involving homologation (carbon chain extension) and cyclization.[5]
-
Multi-step Synthesis: Complex routes often employ protection-deprotection strategies to manage the reactive functional groups and ensure stereochemical control.[1]
A patent (US9790181B2) details an industrial method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, highlighting its importance as a synthetic intermediate.[5]
Chemical Properties and Reactivity
The chemical versatility of 5-HPA stems from its three key functional groups: a secondary amine, a hydroxyl group, and a carboxylic acid. These sites allow for a variety of chemical modifications to produce a library of derivatives.
-
Esterification: The carboxylic acid can react with alcohols to form esters, which can alter the compound's polarity and pharmacokinetic properties.[1][2]
-
Amide Formation: Reaction of the carboxylic acid with amines yields amides. This is a fundamental transformation in medicinal chemistry for creating peptide-like structures or modifying receptor interactions.[2]
-
Oxidation: The secondary alcohol (hydroxyl group) can be oxidized to a ketone, creating a 5-oxo-piperidine-2-carboxylic acid derivative.[1]
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield a 5-hydroxypiperidine analog.[1]
-
N-Alkylation/Acylation: The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.
Biological Activity and Therapeutic Potential
Derivatives and analogs of 5-HPA are being investigated for a range of therapeutic applications, leveraging the privileged piperidine scaffold.
-
Antimicrobial Agents: (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid is a valuable intermediate for the synthesis of β-lactamase inhibitors.[5] These inhibitors are crucial for combating bacterial resistance to β-lactam antibiotics. Furthermore, its potential role as a siderophore (iron-chelating molecule) in bacteria suggests it could be a target for developing novel antibacterial agents that interfere with iron acquisition.[1]
-
Neuroprotective Agents: Research indicates that 5-HPA and its derivatives may possess neuroprotective properties.[1] Compounds based on this structure have shown potential in modulating neurotransmitter pathways, suggesting applications in treating neurological disorders.[2]
-
Anticancer Activity: The piperidine ring is a core component of many anticancer agents. A study on a specific synthetic piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, demonstrated significant cytotoxic effects on A549 lung cancer cells.
-
Agricultural Applications: The presence of 5-HPA in plants suggests a role in defense mechanisms against herbivores or pathogens.[1] For example, it has been shown to disrupt herbivore digestion by inhibiting certain enzymes.
Quantitative Biological Data
While extensive research highlights the qualitative biological activities of the 5-HPA scaffold, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for 5-HPA itself and its direct derivatives are not widely reported in publicly available literature. However, data from related piperidine derivatives can illustrate the therapeutic potential of this chemical class.
| Compound Class | Target/Assay | Activity Type | Value | Reference |
| Substituted Piperidinium | A549 Lung Cancer Cells | Cytotoxicity | IC₅₀: 32.43 µM | [6] |
| Guanidino Tertiary Amides | S. aureus | Antibacterial | MIC: 1–2 µg/mL | [7] |
| Guanidino Tertiary Amides | E. coli | Antibacterial | MIC: 4–8 µg/mL | [7] |
| 5-oxopyrrolidine derivative | Multidrug-resistant S. aureus | Antibacterial | MIC: 1–8 µg/mL | [8] |
Note: The compounds listed are structurally related piperidine or heterocyclic analogs, not direct derivatives of 5-HPA. The data is presented to illustrate the potential biological activity within this structural class.
Experimental Protocols
Detailed and reproducible experimental methods are critical for research and development. Below are representative protocols for the synthesis and biological evaluation of 5-HPA analogs.
Protocol: Multi-step Synthesis of a Protected 5-HPA Ester
This protocol is a generalized example based on synthetic strategies starting from pyroglutamic acid derivatives, involving homologation, cyclization, and functional group manipulation.
-
Step 1: Homologation of Protected Pyroglutamic Acid: A protected pyroglutamic acid ester is subjected to a homologation reaction (e.g., Arndt-Eistert synthesis) to extend the carbon chain by one unit, forming a protected β-amino acid derivative.
-
Step 2: Reduction and Hydroxylation: The ester group is selectively reduced to an aldehyde. A subsequent stereoselective hydroxylation or reduction step is performed on a precursor to introduce the C5-hydroxyl group. Protecting groups are used to ensure regioselectivity.
-
Step 3: Reductive Amination and Cyclization: The terminal aldehyde undergoes intramolecular reductive amination, which facilitates the cyclization to form the protected this compound ester ring system.
-
Step 4: Deprotection: The protecting groups on the nitrogen and hydroxyl functionalities are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group, hydrogenolysis for a benzyl group) to yield the final product.
-
Step 5: Purification: The crude product is purified using techniques such as flash column chromatography or recrystallization to obtain the highly pure 5-HPA derivative. Purity is confirmed by NMR, LC-MS, and HPLC.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of a synthesized compound on a cell line, such as A549 lung cancer cells.
-
Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The chiral piperidine core is a well-established privileged structure in drug discovery, and the functional groups of 5-HPA provide a rich platform for synthetic modification and the development of novel derivatives. While its roles as a precursor to β-lactamase inhibitors and a potential neuroprotective agent are areas of active research, further exploration is needed to fully elucidate its biological mechanisms and therapeutic utility. Future work should focus on synthesizing diverse libraries of 5-HPA derivatives and conducting systematic quantitative screening to identify lead compounds for antimicrobial, anticancer, and neurological applications.
References
- 1. Buy this compound | 13096-31-6 [smolecule.com]
- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 4. labshake.com [labshake.com]
- 5. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. nwmedj.org [nwmedj.org]
- 7. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Role of 5-Hydroxypiperidine-2-carboxylic Acid in Plant Defense Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Hydroxypiperidine-2-carboxylic acid, a non-protein amino acid derived from L-lysine, is a pivotal molecule in the intricate defense network of plants. While it exhibits direct anti-herbivore properties, its most significant role lies in its function as a precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule that orchestrates Systemic Acquired Resistance (SAR). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its central role in the NHP-mediated SAR signaling cascade, its direct effects on pests and pathogens, and detailed experimental protocols for its study.
Biosynthesis of this compound
This compound is synthesized from L-lysine through the pipecolate pathway. This pathway is a branch of lysine catabolism and is initiated in response to pathogen attack. The key enzymatic steps are outlined below.
Role in Systemic Acquired Resistance (SAR) Signaling
Upon pathogen recognition, the biosynthesis of this compound and its subsequent conversion to NHP are induced. NHP then acts as a mobile signal, translocating from the site of infection to distal tissues, where it primes the plant for a more robust and rapid defense response against subsequent attacks. The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, a cornerstone of plant immunity.
Direct Anti-herbivore and Antimicrobial Activity
Beyond its role in signaling, this compound has been shown to possess direct defensive properties.
Insecticidal Activity
Studies have indicated that this compound can disrupt the digestive processes of certain insect herbivores. It acts as an inhibitor of serine proteases in the midgut of lepidopteran larvae, leading to reduced nutrient uptake and impaired growth.
Antifungal Activity
While less documented than its role in SAR and insect defense, preliminary studies suggest that piperidine alkaloids, including derivatives of this compound, can exhibit antifungal properties against a range of phytopathogenic fungi. The exact mechanisms of action are still under investigation but may involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.
Quantitative Data
The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, and the presence of biotic or abiotic stressors.
| Plant Species | Tissue | Condition | Compound | Concentration | Reference |
| Leucaena leucocephala | Leaf | Herbivore Infestation | This compound | > 1.2 mM | [1] |
| Cucumis sativus (Cucumber) | Unstressed Leaf | - | Pipecolic Acid (Pip) | ~10 µg/g FW | [2] |
| Cucumis sativus (Cucumber) | P. syringae infected Leaf | 5 dpi | N-hydroxypipecolic acid (NHP) | ~1.5 µg/g FW | [2] |
| Nicotiana tabacum (Tobacco) | P. syringae infected Leaf | 72 hpi | Pip and NHP | ~6 µg/g FW (each) | [2] |
| Hordeum vulgare (Barley) | Fungal infected Leaf | 5 dpi | Pipecolic Acid (Pip) | ~30 µg/g FW | [2] |
| Hordeum vulgare (Barley) | Fungal infected Leaf | 5 dpi | N-hydroxypipecolic acid (NHP) | ~0.1 µg/g FW | [2] |
Table 1: Concentration of this compound and Related Compounds in Plant Tissues. FW = Fresh Weight, dpi = days post-inoculation, hpi = hours post-inoculation.
| Target Organism | Compound | Effective Concentration (IC₅₀/MIC) | Activity | Reference |
| Heteropsylla cubana | This compound | > 1.2 mM in leaves | 40% reduction in infestation | [1] |
| Monilinia roreri | Benzoic acid derivatives | 3.0 ± 0.8 µM | Antifungal | [3] |
| Fusarium solani | Dihydrochalcones and acid derivatives | 32.5 - 101.8 µM | Antifungal | [3] |
| Phytophthora sp. | Dihydrochalcones and benzoic acid derivatives | 26.7 - 83.3 µM | Antifungal | [3] |
Table 2: Efficacy of this compound and Related Compounds against Pests and Pathogens. IC₅₀ = half maximal inhibitory concentration, MIC = minimum inhibitory concentration.
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol outlines a general procedure for the extraction of non-protein amino acids, including this compound, from plant material.
Materials and Reagents:
-
Fresh or flash-frozen plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
80% Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Harvest approximately 100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Store the extract at -20°C until analysis.
Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypiperidine-2-carboxylic Acid: A Scoping Review and Future Directions for Neuroprotective Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific landscape surrounding 5-Hydroxypiperidine-2-carboxylic acid and its potential neuroprotective properties. It is important to note that, as of the date of this publication, direct experimental evidence demonstrating the neuroprotective efficacy of this specific compound is limited in the public domain. This whitepaper, therefore, synthesizes information from related compounds and proposes a theoretical framework and future research directions to explore its potential.
Executive Summary
This compound is a naturally occurring amino acid derivative found in various plant species. Its structural similarity to pipecolic acid, a metabolite implicated in various neurological processes, and the demonstrated biological activities of other hydroxylated pipecolic acid derivatives, suggest that it may possess uninvestigated neuroprotective properties. This document summarizes the existing knowledge on this compound and its parent compound, pipecolic acid. It further hypothesizes potential neuroprotective mechanisms of action, including antioxidant effects and modulation of excitatory neurotransmission. Finally, a roadmap for future preclinical research is proposed, outlining key in vitro and in vivo studies essential for validating its potential as a therapeutic agent for neurodegenerative diseases.
Introduction to this compound
This compound, also known as 5-hydroxypipecolic acid, is a heterocyclic amino acid. It exists as different stereoisomers, with the (2S,5S) and (2S,5R) forms being of particular interest.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | This compound |
| Natural Sources | Morus alba (White Mulberry), Calliandra angustifolia, Lathyrus japonicus |
The Ambiguous Role of the Parent Compound: Pipecolic Acid
Understanding the biological context of this compound necessitates an examination of its parent compound, pipecolic acid. Pipecolic acid is a metabolite of lysine and its levels are altered in several metabolic disorders with neurological symptoms.[1][2] However, its role in neuroprotection is not straightforward.
Some studies suggest that elevated levels of pipecolic acid can be neurotoxic, inducing oxidative stress and apoptosis in neuronal cells.[1] Conversely, other research points towards its involvement in neuromodulation and its potential as a biomarker for certain neurological conditions.[2][3] This dual role underscores the importance of investigating derivatives like this compound, as the addition of a hydroxyl group could significantly modify its pharmacological profile.
Hypothesized Neuroprotective Mechanisms of this compound
Based on the limited available data and the known activities of structurally related compounds, two primary mechanisms for the potential neuroprotective effects of this compound are proposed:
Antioxidant Activity
Oxidative stress is a key pathological feature of many neurodegenerative diseases. A study on 4-hydroxypipecolic acid, an isomer of the title compound, demonstrated significant antioxidant effects in vivo.[4] It was shown to decrease lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase.[4] It is plausible that this compound shares these antioxidant properties due to the presence of the hydroxyl group on the piperidine ring, which could act as a radical scavenger.
Caption: Proposed antioxidant mechanism of this compound.
Modulation of Excitatory Neurotransmission
The piperidine-2-carboxylic acid scaffold is a core structure in several known N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6][7] Overactivation of NMDA receptors leads to excitotoxicity, a major contributor to neuronal death in stroke and other neurodegenerative conditions. It is conceivable that this compound could act as a modulator of NMDA receptors, thereby preventing excessive calcium influx and subsequent cell death pathways.
Caption: Hypothetical modulation of the NMDA receptor by this compound.
A Proposed Roadmap for Future Research
To validate the neuroprotective potential of this compound, a systematic preclinical evaluation is required. The following sections outline proposed experimental protocols.
In Vitro Studies
A tiered in vitro screening approach is recommended to assess the compound's efficacy and mechanism of action.[8][9]
Table 2: Proposed In Vitro Neuroprotection Assays
| Assay | Cell Line | Neurotoxic Insult | Endpoint Measurement | Rationale |
| Primary Screening | ||||
| MTT/MTS Assay | SH-SY5Y or HT22 | H₂O₂ or Glutamate | Cell Viability | Initial assessment of cytoprotection against oxidative stress or excitotoxicity. |
| LDH Release Assay | SH-SY5Y or HT22 | H₂O₂ or Glutamate | Cell Membrane Integrity | Complements viability assays by measuring cell death. |
| Mechanism of Action | ||||
| DCFH-DA Assay | SH-SY5Y or Primary Neurons | H₂O₂ | Intracellular ROS Levels | Quantifies antioxidant capacity. |
| JC-1 Staining | SH-SY5Y or Primary Neurons | H₂O₂ or Glutamate | Mitochondrial Membrane Potential | Assesses mitochondrial health. |
| Calcium Imaging (e.g., Fura-2) | Primary Cortical Neurons | NMDA | Intracellular Ca²⁺ Concentration | Investigates modulation of NMDA receptor activity. |
| Western Blot | SH-SY5Y or Primary Neurons | H₂O₂ or Glutamate | Levels of apoptotic markers (cleaved caspase-3), antioxidant enzymes (SOD, CAT) | Elucidates downstream signaling pathways. |
Experimental Protocol: In Vitro Oxidative Stress Model
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1x10⁴ cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 2 hours.
-
Induction of Oxidative Stress: Introduce hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to induce oxidative stress.
-
Incubation: Incubate for 24 hours at 37°C.
-
Assessment of Cell Viability:
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls.
-
References
- 1. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic acid as a diagnostic marker of pyridoxine-dependent epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxypiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a heterocyclic, non-proteinogenic alpha-amino acid. As a derivative of piperidine, this compound and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their presence in natural products and their potential as building blocks for novel therapeutics.[1][][3] Understanding the physicochemical properties of this compound is fundamental to harnessing its potential in pharmaceutical applications, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for their determination, and relevant biological pathways.
Core Physicochemical Properties
Table 1: General and Stereoisomer-Specific Properties
| Property | Value | Stereoisomer | Data Type | Source |
| Molecular Formula | C₆H₁₁NO₃ | General | - | [1][] |
| Molecular Weight | 145.16 g/mol | General | - | [1][] |
| Melting Point | 235 °C | Not Specified | Experimental | [4][5] |
| 258 °C | (2S,5S) | Experimental | [] | |
| logP | -2.3 | General | Computed (XLogP3) | [5] |
Note: The discrepancy in melting points suggests that this property is dependent on the specific stereoisomer of the compound.
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability | Source / Notes |
| ¹³C NMR | Available | SpectraBase / Wiley-VCH GmbH[5] |
| GC-MS | Available | NIST Mass Spectrometry Data Center[5] |
| MS-MS | Available | Human Metabolome Database (HMDB)[5] |
Note: Detailed spectral data can be accessed through the referenced databases.
Experimental Protocols for Physicochemical Property Determination
This section outlines the standard, detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa values of the carboxylic acid and the piperidine nitrogen are crucial for understanding the ionization state of the molecule at physiological pH.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. For a molecule with two ionizable groups like this compound, two pKa values will be obtained, corresponding to the carboxylic acid and the piperidine nitrogen.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall distribution.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the container and shake it for a predetermined period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a complete and clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After equilibration, filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Result Expression: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
Biological Pathways and Experimental Workflows
Lysine Catabolism (Pipecolate Pathway)
In mammals and plants, this compound is a metabolite in the catabolism of L-lysine via the pipecolate pathway.[1] This pathway is distinct from the primary saccharopine pathway for lysine degradation.
Caption: L-Lysine catabolism via the pipecolate pathway.
Bacterial Siderophore Activity Workflow
In some bacteria, this compound may act as a siderophore, a small molecule that chelates iron from the environment for bacterial uptake, which is crucial for their growth and virulence.[1]
Caption: General workflow of bacterial iron acquisition via siderophores.
Conclusion
This compound presents a molecule of considerable interest for drug discovery and development. While some fundamental physicochemical properties such as molecular weight and melting point are documented, there is a notable gap in the publicly available experimental data for its pKa, logP, and aqueous solubility. The standardized protocols provided herein offer robust methodologies for the experimental determination of these crucial parameters. A thorough characterization of these properties is essential for the rational design and development of new chemical entities based on the this compound scaffold. Furthermore, its involvement in key biological pathways, such as lysine catabolism and bacterial iron acquisition, highlights potential areas for therapeutic intervention and further research.
References
- 1. Buy this compound | 13096-31-6 [smolecule.com]
- 3. Buy (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | 96861-04-0 [smolecule.com]
- 4. Human Metabolome Database: Showing metabocard for L-trans-5-Hydroxy-2-piperidinecarboxylic acid (HMDB0029426) [hmdb.ca]
- 5. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of 5-Hydroxypipecolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypipecolic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, has transitioned from a relatively obscure natural product to a molecule of significant interest in the fields of plant biology and medicinal chemistry. Initially identified in the mid-20th century, its role as a key precursor to the plant immune signal N-hydroxypipecolic acid (NHP) has revitalized research into its biosynthesis, chemical synthesis, and biological relevance. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 5-hydroxypipecolic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in critical signaling pathways.
Discovery and History
The history of 5-hydroxypipecolic acid is intertwined with the broader exploration of pipecolic acid and its derivatives in natural sources. While pipecolic acid was first identified in plants in the early 1950s, the discovery of its hydroxylated form, 5-hydroxypipecolic acid, followed shortly after.
A pivotal moment in its history was the determination of its configuration from dates (Phoenix dactylifera) in 1957, which established its natural occurrence. Subsequent research in 1959 elucidated its formation from δ-hydroxylysine, providing early insights into its metabolic origins. For decades, it remained a compound of interest primarily to phytochemists. However, the discovery in the 2010s that its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), is a crucial mobile signal for systemic acquired resistance (SAR) in plants has dramatically elevated its scientific importance. This has spurred a renewed focus on the precise biosynthetic pathway leading to NHP, where 5-hydroxypipecolic acid's precursor, pipecolic acid, is a central intermediate.
Physicochemical and Spectroscopic Data
The unambiguous identification and characterization of 5-hydroxypipecolic acid rely on a combination of physicochemical and spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | 5-hydroxypiperidine-2-carboxylic acid | [1] |
| Melting Point | 235 °C | [1] |
| CAS Number | 13096-31-6 | [1] |
Table 1: Physicochemical Properties of 5-Hydroxypipecolic Acid
Spectroscopic analysis is essential for the structural confirmation of 5-hydroxypipecolic acid. The following tables summarize key spectroscopic data.
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Major Fragment Ions (m/z): 133, 116, 100, 88, 70 | [1] |
| Mass Spectrometry (MS/MS) | Precursor Ion (m/z): 146.0806 Major Fragment Ions (m/z): 100.0758, 82.0651 | [1] |
Table 2: Mass Spectrometry Data for 5-Hydroxypipecolic Acid
| Technique | Chemical Shift (ppm) | Reference |
| ¹³C NMR (D₂O) | Data for specific isomers can be found in the cited literature. General shifts are expected for a piperidine ring with carboxylic acid and hydroxyl functionalities. | [1] |
Table 3: ¹³C NMR Spectroscopic Data for 5-Hydroxypipecolic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1725-1700 | C=O stretch (carboxylic acid) |
| 1640-1550 | N-H bend |
| 1200-1000 | C-O stretch (alcohol) |
Table 4: Characteristic Infrared (IR) Absorption Frequencies for 5-Hydroxypipecolic Acid
Experimental Protocols
Isolation from Plant Material (General Procedure)
This protocol outlines a general method for the extraction of piperidine alkaloids, including 5-hydroxypipecolic acid, from plant tissues.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Hydrochloric acid (1 M)
-
Ammonia solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel)
-
TLC plates and developing chambers
-
Appropriate solvents for chromatography (e.g., chloroform:methanol mixtures)
Procedure:
-
Macerate the powdered plant material in methanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract with 1 M HCl to a pH of approximately 2.
-
Wash the acidic solution with dichloromethane to remove non-polar compounds.
-
Basify the aqueous layer with ammonia solution to a pH of approximately 9-10.
-
Extract the basic solution with dichloromethane multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
-
Purify the crude extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by TLC and combine fractions containing the compound of interest.
-
Further purification can be achieved by recrystallization or preparative HPLC.
Chemical Synthesis of (2S,5S)-5-Hydroxypipecolic Acid Hydrochloride[2][3]
This method describes a facile synthesis starting from commercially available methyl pyroglutamate.
Materials:
-
Methyl pyroglutamate
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
Lithium iodide
-
Methanesulfonic acid
-
(S)-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (in ether or dioxane)
-
Anhydrous solvents (THF, DCM)
Procedure:
-
Synthesis of β-keto sulfoxide: React methyl pyroglutamate with the ylide generated from trimethylsulfoxonium iodide and sodium hydride.
-
Formation of α-iodoketone: Treat the β-keto sulfoxide with lithium iodide and methanesulfonic acid in THF.
-
Asymmetric reduction: Reduce the α-iodoketone using (S)-CBS-oxazaborolidine as a catalyst and BMS as the reducing agent to yield the corresponding iodohydrin.
-
Boc protection and cyclization: Protect the amine with a Boc group, followed by intramolecular cyclization to form the piperidine ring.
-
Deprotection and salt formation: Remove the Boc group with TFA and then treat with HCl to afford (2S,5S)-5-hydroxypipecolic acid hydrochloride.
Signaling Pathways and Biological Role
The most well-characterized biological role of a close derivative of 5-hydroxypipecolic acid is as a precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The biosynthesis of NHP from lysine is a multi-step enzymatic pathway.[2][3][4]
Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) from L-lysine in plants.
While the direct biological activities of 5-hydroxypipecolic acid independent of its role as a precursor to NHP are less understood, its presence in various plant species suggests it may have other physiological roles. Further research is needed to explore these potential functions.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the chemical synthesis of 5-hydroxypipecolic acid.
References
- 1. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 4. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypiperidine-2-carboxylic acid CAS number 13096-31-6
An In-depth Technical Guide to 5-Hydroxypiperidine-2-carboxylic Acid (CAS: 13096-31-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as 5-hydroxypipecolic acid, is a naturally occurring, non-proteinogenic amino acid with significant potential in pharmaceutical and biochemical research. As a metabolite of L-lysine found in organisms ranging from bacteria to plants and mammals, it exhibits a diverse range of biological activities.[1][2] Its structure, featuring a piperidine ring with both hydroxyl and carboxylic acid functional groups, makes it a versatile chiral building block for the synthesis of complex molecules and novel therapeutic agents.[3][] This document provides a comprehensive technical overview of its chemical properties, synthesis methodologies, biological significance, and analytical procedures to support ongoing research and development efforts.
Physicochemical Properties
This compound is a solid organic compound.[5][6] Its bifunctional nature, containing both a secondary amine, a hydroxyl group, and a carboxylic acid, dictates its chemical reactivity and physical properties. It is stable under recommended storage conditions.[5]
| Property | Value | Source(s) |
| CAS Number | 13096-31-6 | [1][5][7][8] |
| Molecular Formula | C₆H₁₁NO₃ | [1][][6][9] |
| Molecular Weight | 145.16 g/mol | [1][][6] |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 5-hydroxypipecolic acid, L-cis-5-Hydroxypipecolic acid | [1][][6] |
| Appearance | Solid, White to almost white powder/crystal | [][5] |
| Melting Point | 235 °C[6]; 240-246 °C[5] | [5][6] |
| Boiling Point (Est.) | 354.8 ± 42.0 °C at 760 mmHg | [5][7] |
| Density (Est.) | 1.299 g/cm³ | [7] |
| SMILES | C1CC(NCC1O)C(=O)O | [1] |
| InChI | InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10) | [1][6] |
| InChIKey | RKEYKDXXZCICFZ-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various routes, including chemical synthesis and natural extraction. Its functional groups allow for a range of chemical transformations.
Synthesis Protocols
Method 1: Catalytic Hydrogenation of 5-Hydroxypyridine-2-carboxylic acid
This protocol describes a common method for synthesizing the target compound via reduction of a pyridine precursor.[10]
Experimental Protocol:
-
Dissolution: Dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq.) in a solvent mixture of water and methanol (e.g., 5:1 v/v).
-
Catalyst Addition: Add Palladium(II) hydroxide on carbon (Pd(OH)₂/C) catalyst (e.g., ~14% w/w of the starting material).
-
Hydrogenation: Transfer the mixture to an autoclave. Charge the vessel with hydrogen gas to a pressure of 3.5 MPa.
-
Reaction: Heat the reaction mixture to 65°C and maintain for 24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and carefully filter to remove the catalyst.
-
Isolation: Concentrate the filtrate, potentially with co-evaporation using toluene, to yield the product as an aqueous solution, which can be used directly in subsequent steps.[10]
Method 2: Synthesis from Chiral Precursors
Patented methods describe the production of specific stereoisomers, such as (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, from starting materials like glutamic acid or pyroglutamic acid.[2][11] These multi-step syntheses are crucial for developing stereospecific drugs, particularly β-lactamase inhibitors.[2][11]
Method 3: Natural Extraction
The compound can also be isolated from natural sources, such as the plant Morus alba, using solvent extraction techniques followed by purification.[1]
Chemical Reactivity
The hydroxyl and carboxylic acid groups are key to its reactivity.
-
Esterification: The carboxylic acid can react with alcohols to form esters, enabling the synthesis of various derivatives.[1][3]
-
Amide Formation: Reaction with amines yields amides, a common modification in drug design.[3]
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, providing a route to other piperidine derivatives.[1]
-
Decarboxylation: The carboxylic acid group can be removed under certain conditions.[1]
Biological Activity and Applications
This compound is a biologically significant molecule with diverse roles and potential therapeutic applications.
Natural Occurrence and Biosynthesis
It is a metabolite of the amino acid L-lysine in mammals, formed via the pipecolate pathway.[1][1] The key steps involve the oxidative deamination of L-lysine, spontaneous cyclization, and subsequent reduction.[1] It is also found as a secondary metabolite in various plants, including Calliandra angustifolia, Morus alba, Lathyrus japonicus, and Leucaena leucocephala.[1][1][]
Role in Bacteria: Iron Acquisition and Antibacterial Target
In some bacterial species, this compound functions as a siderophore, a small molecule that chelates iron from the environment, which is essential for bacterial survival.[1] It may also play a role in the formation of biofilms, which can increase bacterial resistance to antibiotics.[1] This involvement in critical bacterial processes makes it an attractive target for the development of novel antibacterial and anti-biofilm agents.[1]
Role in Plant Defense
In plants, the compound is involved in defense mechanisms against herbivores.[1] It can disrupt digestion in certain insects by inhibiting serine proteases in their midguts.[1] For example, field trials showed that Leucaena leucocephala with leaf concentrations exceeding 1.2 mM experienced a 40% reduction in infestation by Heteropsylla cubana.[1]
Pharmaceutical and Research Applications
The unique structure of this compound makes it a valuable molecule in drug discovery and medicinal chemistry.
-
Synthetic Intermediate: It is a key intermediate for the synthesis of β-lactamase inhibitors, which are crucial for overcoming bacterial resistance to β-lactam antibiotics.[2][11]
-
Drug Scaffolding: The piperidine ring is a common motif in many biologically active molecules. This compound serves as a versatile scaffold for creating derivatives with potential therapeutic effects.[3]
-
Neuropharmacology: Preliminary research suggests it may possess neuroprotective properties and interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.[1][3]
-
Biochemical Research: It is used as a building block in peptide synthesis and in studies exploring enzyme inhibition and receptor binding.[1][3]
Analytical Methods
Ensuring the purity and identity of this compound is critical for research and development. Several analytical techniques are employed for its characterization.
| Technique | Purpose | Source(s) |
| High-Performance Liquid Chromatography (HPLC/UPLC) | The most common technique for purity assessment and quantification, separating the main compound from impurities.[12] | [8][12] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary analytical method for determining absolute purity without requiring a specific reference standard.[12] | [12] |
| Mass Spectrometry (MS, LCMS, GCMS) | Used for molecular weight confirmation and structural elucidation.[8] | [8] |
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., O-H, C=O, N-H) present in the molecule.[8] | [8] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and environment of atoms.[8] | [8] |
General HPLC Protocol for Purity Assessment
While a specific validated method for this compound is not publicly available, a standard reverse-phase HPLC method can be adapted for purity analysis.[12]
Proposed Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.
Safety and Handling
Proper safety precautions are necessary when handling this compound in a laboratory setting.
Hazard Identification:
-
GHS Classification: The compound is classified as an irritant.[6]
-
Hazard Statements:
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and impervious clothing. Use a suitable respirator in areas with inadequate ventilation or where dust may be generated.[5]
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[5]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. A recommended storage temperature is -20°C.[5] Keep away from direct sunlight and sources of ignition.[5]
Conclusion
This compound (CAS 13096-31-6) is a multifaceted compound with a rich biological background and significant synthetic utility. Its roles in bacterial iron metabolism and plant defense highlight its potential as a lead structure for developing new antibacterial agents and agrochemicals. For drug development professionals, its utility as a chiral building block, particularly for β-lactamase inhibitors, underscores its importance in medicinal chemistry. This guide provides the foundational technical information required for researchers to safely handle, synthesize, analyze, and further investigate this promising molecule.
References
- 1. Buy this compound | 13096-31-6 [smolecule.com]
- 2. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS # 13096-31-6, this compound: more information. [ww.chemblink.com]
- 8. This compound [synhet.com]
- 9. americanelements.com [americanelements.com]
- 10. 5-hydroxypipecolic acid | 13096-31-6 [chemicalbook.com]
- 11. EP3091002A1 - Method for producing this compound - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-Hydroxypiperidine-2-carboxylic Acid from Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypiperidine-2-carboxylic acid, a substituted derivative of the piperidine scaffold, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclic structure and multiple functional groups make it a valuable synthon for the preparation of a variety of biologically active molecules, including enzyme inhibitors and modulators of cellular signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a primary focus on the stereoselective synthesis of the (2S, 5S) isomer, also known as cis-5-hydroxy-L-pipecolic acid, from a pyroglutamate precursor. An alternative route commencing from L-glutamic acid is also discussed.
Introduction
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. The introduction of hydroxyl and carboxyl functional groups onto the piperidine ring, as in this compound, provides key points for molecular recognition and further chemical modification. The stereochemistry of these substituents is often crucial for biological activity, necessitating the development of robust asymmetric synthetic routes.
This application note details a facile and efficient synthesis of (2S, 5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. The key strategic element of this synthesis is the asymmetric reduction of a ketone intermediate derived from commercially available methyl pyroglutamate, utilizing a Corey-Bakshi-Shibata (CBS) catalyst to establish the desired stereochemistry at the C-5 position.[1][2] This method offers high stereoselectivity and is amenable to scale-up.
Synthesis Pathways
Two primary retrosynthetic approaches are outlined below, both starting from readily available chiral pool materials to ensure stereochemical control.
Primary Synthesis Route: From Methyl Pyroglutamate
This approach leverages the inherent chirality of methyl pyroglutamate and employs a key asymmetric reduction step.
References
Application Notes and Protocols for the Use of 5-Hydroxypiperidine-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its inherent cyclic and hydroxylated structure imparts conformational rigidity and the potential for additional interactions, making it an attractive scaffold for the design of novel therapeutic agents with enhanced stability, receptor affinity, and specific biological activities. These application notes provide a comprehensive overview of the incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on its application in the synthesis of opioid receptor modulators. Detailed protocols, quantitative data, and visualizations are presented to guide researchers in utilizing this versatile building block.
Applications in Drug Discovery
The incorporation of this compound into peptide sequences can lead to peptidomimetics with improved pharmacological properties. The constrained piperidine ring can mimic beta-turns in peptides, which are crucial for receptor recognition and binding.[1] The hydroxyl group offers a site for further modification or can participate in hydrogen bonding with the target receptor, potentially increasing binding affinity and selectivity.
A significant area of application is in the development of novel analgesics targeting opioid receptors.[2][3] Natural opioid peptides like dermorphin, while potent, are susceptible to enzymatic degradation. Replacing specific amino acid residues with constrained mimetics like this compound can enhance resistance to proteolysis, leading to longer-lasting therapeutic effects.[4]
Data Presentation: Synthesis of a Dermorphin Analog
To illustrate the application of this compound, we present data for the solid-phase synthesis of a hypothetical dermorphin analog, [Tyr-D-Ala-Phe-(2S,5R)-5-OH-Pip-NH₂] , where Pip represents piperidine-2-carboxylic acid. The synthesis is performed using a Rink Amide resin and standard Fmoc/tBu chemistry.
| Step | Reagent/Parameter | Value/Result |
| Resin Loading | Rink Amide MBHA Resin | 0.65 mmol/g |
| Amino Acid Coupling | ||
| Fmoc-Gly-OH Coupling Yield | 98.5% | |
| Fmoc-Phe-OH Coupling Yield | 99.2% | |
| Fmoc-D-Ala-OH Coupling Yield | 99.5% | |
| Fmoc-(2S,5R)-5-OH-Pip-OH Coupling Yield | 97.8% | |
| Fmoc-Tyr(tBu)-OH Coupling Yield | 98.9% | |
| Overall Crude Yield | Post-cleavage and precipitation | 78% |
| Purity (Crude) | HPLC analysis at 220 nm | >90% |
| Purity (Purified) | After preparative HPLC | >98% |
| Final Yield (Purified) | Based on initial resin loading | 65% |
Note: The data presented in this table is representative and compiled from typical yields reported for solid-phase peptide synthesis of similar analogs. Actual results may vary based on specific experimental conditions and techniques.
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (1 g, 0.65 mmol) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF, 10 mL) to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
Amino Acid Coupling (General Protocol)
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (4 equivalents) in DMF (5 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Coupling of Fmoc-5-Hydroxypiperidine-2-carboxylic Acid
The coupling of Fmoc-5-Hydroxypiperidine-2-carboxylic acid follows the general amino acid coupling protocol. Due to its structure, extended coupling times or the use of more potent coupling reagents like HATU may be beneficial to ensure high coupling efficiency.
-
Dissolve Fmoc-(2S,5R)-5-hydroxypiperidine-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the deprotected resin, followed immediately by the activated amino acid solution.
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Experimental Workflow for SPPS
References
- 1. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptor internalization contributes to dermorphin-mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Hydroxypiperidine-2-carboxylic Acid in Biological Samples using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxypiperidine-2-carboxylic acid, a metabolite of the essential amino acid L-lysine, is of growing interest in biomedical research. As an intermediate in the pipecolate pathway of lysine degradation, its quantification in biological matrices such as plasma and urine can provide valuable insights into metabolic disorders and drug interactions. This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective determination of this compound in biological samples. The described protocol is based on established methodologies for the analysis of structurally related amino acid metabolites and offers a robust starting point for method development and validation.
Experimental Protocols
1. Sample Preparation
A simple protein precipitation method is proposed for the extraction of this compound from plasma and urine samples.
-
Materials:
-
Plasma or urine samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated this compound, if available, or a structurally similar compound like pipecolic acid-d9)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
-
Procedure for Plasma Samples:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
Vortex for 15 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Procedure for Urine Samples:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 4,000 x g for 10 minutes to remove particulate matter.
-
Pipette 50 µL of the supernatant into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis. For highly concentrated samples, a dilution with the mobile phase may be necessary.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Proposed):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a HILIC column for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 2% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 146.1 -> Product ion (Q3) m/z 100.1
-
Internal Standard (Pipecolic acid-d9): Precursor ion (Q1) m/z 139.2 -> Product ion (Q3) m/z 92.2
-
-
Data Presentation
The following tables summarize the proposed quantitative performance of the HPLC-MS/MS method. Note: This data is illustrative and should be determined experimentally during method validation.
Table 1: Proposed HPLC-MS/MS Method Parameters
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | ESI-MS/MS (Positive Ion Mode) |
Table 2: Illustrative Quantitative Performance of the Proposed Method
| Validation Parameter | Illustrative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway for the biosynthesis of this compound from L-lysine.
Application Notes and Protocols for the Structure Elucidation of 5-Hydroxypiperidine-2-carboxylic Acid Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, and its derivatives are important chiral building blocks in the synthesis of a variety of pharmaceuticals and natural products. The precise determination of their molecular structure, including stereochemistry, is crucial for understanding their biological activity and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of these compounds in solution.
This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound derivatives. It covers one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to facilitate the complete assignment of proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
NMR Data of this compound Stereoisomers
The chemical shifts and coupling constants of this compound are highly dependent on the stereochemistry (cis/trans relationship between the hydroxyl and carboxylic acid groups) and the solvent used. Below are tabulated ¹H and ¹³C NMR data for two common stereoisomers.
Table 1: ¹H NMR Data for this compound Hydrochloride Stereoisomers in D₄-MeOD [1]
| Proton | (2S,5S)-cis-Isomer δ (ppm), Multiplicity, J (Hz) | (2R,5S)-trans-Isomer δ (ppm), Multiplicity, J (Hz) |
| H-2 | 3.99, t, J = 7.4 | 4.02, t, J = 7.5 |
| H-3 | 1.83 - 2.19, m | 1.83 - 2.24, m |
| H-4 | 1.83 - 2.19, m | 1.83 - 2.24, m |
| H-5 | 4.07 - 4.1, m | 4.08 - 4.13, m |
| H-6 | 3.22 - 3.26, m | 3.23, m |
Table 2: ¹³C NMR Data for this compound Stereoisomers
| Carbon | (2S,5S)-cis-Isomer (D₄-MeOD) δ (ppm)[1] | (2R,5S)-trans-Isomer (D₄-MeOD) δ (ppm)[1] | (2R,5S)-trans-Isomer (D₂O) δ (ppm) |
| C-2 | 57.6 | 57.6 | 59.5 |
| C-3 | 21.9 | 21.8 | 23.5 |
| C-4 | 29.8 | 29.8 | 31.2 |
| C-5 | 62.1 | 62.1 | 64.0 |
| C-6 | 50.4 | 50.3 | 51.8 |
| COOH | 170.6 | 170.7 | 173.1 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Use a clean Pasteur pipette to transfer the solution into the NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
2.2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-8192, depending on the sample concentration and solubility.
2.2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the piperidine ring.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments: 256-512.
-
Number of Scans per Increment: 2-8.
2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width F2 (¹H): 12-16 ppm.
-
Spectral Width F1 (¹³C): 180-220 ppm.
-
Number of Increments: 128-256.
-
Number of Scans per Increment: 4-16.
2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width F2 (¹H): 12-16 ppm.
-
Spectral Width F1 (¹³C): 200-240 ppm.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments: 256-512.
-
Number of Scans per Increment: 8-32.
Structure Elucidation Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of this compound derivatives using the acquired NMR data.
Interpretation of Spectra
-
¹H NMR: The proton spectrum provides initial information on the number and type of protons present. The integration of the signals gives the relative ratio of protons. The chemical shifts and coupling patterns are indicative of the electronic environment and neighboring protons, respectively. For the piperidine ring, the protons are often in the range of 1.5-4.5 ppm. Protons attached to carbons bearing heteroatoms (N, O) will be downfield.
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, attached to a heteroatom, carbonyl). The carboxyl carbon is typically found around 170-175 ppm. Carbons attached to the hydroxyl group and nitrogen will be in the range of 50-70 ppm.
-
COSY: The COSY spectrum is used to trace the proton-proton connectivities within the piperidine ring. For example, a cross-peak between the proton at C-2 and a proton at C-3 confirms their adjacent relationship. By "walking" through the correlations, the entire spin system of the piperidine ring can be mapped out.
-
HSQC: The HSQC spectrum provides a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons. For instance, the proton signal assigned to H-5 from the ¹H and COSY spectra will show a cross-peak to the C-5 signal in the HSQC spectrum.
-
HMBC: The HMBC spectrum is key to piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for:
-
Assigning Quaternary Carbons: The carboxylic carbon will show correlations to protons on C-2 and C-3.
-
Confirming Connectivity: For example, the H-6 protons should show a correlation to the C-2 carbon, and the H-2 proton should show a correlation to the C-6 carbon across the nitrogen atom.
-
Stereochemical Information: The magnitude of ³J(H,H) coupling constants, observable in the high-resolution ¹H spectrum, can provide information about the dihedral angles between protons and thus the conformation of the piperidine ring and the relative stereochemistry of the substituents.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different NMR experiments and the structural information they provide, culminating in the complete structure elucidation.
By systematically applying this comprehensive NMR methodology, researchers can confidently determine the structure and stereochemistry of novel this compound derivatives, which is essential for their advancement in pharmaceutical and chemical research.
References
Applications of 5-Hydroxypiperidine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypiperidine-2-carboxylic acid is a versatile chiral scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the presence of hydroxyl and carboxylic acid functional groups, provides a unique three-dimensional structure and opportunities for diverse chemical modifications. This allows for the exploration of a wide range of biological targets with the potential for high affinity and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the discovery of novel therapeutic agents, with a focus on their applications as β-lactamase inhibitors and neuroprotective agents.
Application Note 1: β-Lactamase Inhibitors
The rise of antibiotic resistance is a critical global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The this compound scaffold has been successfully utilized in the development of potent β-lactamase inhibitors.
A prominent example is Relebactam (formerly MK-7655), a diazabicyclooctane (DBO) β-lactamase inhibitor.[1] While not a direct derivative, its synthesis utilizes a related piperidine-2-carboxamide core, highlighting the utility of this class of molecules. Relebactam is effective against a broad spectrum of β-lactamases, including Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) enzymes.[2][3] It is used in combination with imipenem/cilastatin to treat complicated urinary tract and intra-abdominal infections caused by resistant Gram-negative bacteria.[4]
Mechanism of Action
Relebactam acts as a mechanism-based inhibitor. It acylates the active site serine of the β-lactamase, forming a stable covalent adduct that inactivates the enzyme.[3][5] This prevents the hydrolysis of the co-administered β-lactam antibiotic, restoring its antibacterial activity. The piperidine moiety in Relebactam is crucial for its activity, contributing to a positive charge that can reduce its export from bacterial cells.[3]
Quantitative Data: β-Lactamase Inhibition
The following table summarizes the inhibitory activity of Relebactam against various β-lactamases.
| β-Lactamase Target | Relebactam IC50 (nM) | Reference |
| KPC-2 | 9 - 120 (fold difference compared to avibactam) | [1] |
| AmpC (P. aeruginosa) | Low to sub-μM initial affinity | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the inhibitory activity of compounds against β-lactamases using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Nitrocefin solution (e.g., 100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test compound (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of β-lactamase enzyme to each well.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time (kinetic read). The hydrolysis of nitrocefin results in a color change from yellow to red.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: β-Lactamase Inhibition
Caption: Mechanism of β-lactamase inhibition by a this compound derivative.
Application Note 2: Neuroprotective Agents
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors such as the N-methyl-D-aspartate (NMDA) and kainate receptors, is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. The rigid conformation and chiral centers of this compound make it an attractive scaffold for the design of glutamate receptor antagonists with the potential for high selectivity and neuroprotective effects.
Targeting NMDA Receptors
The piperidine-2-carboxylic acid core is a known pharmacophore for competitive NMDA receptor antagonists. While specific data for 5-hydroxy derivatives is limited in publicly available literature, research on related analogs demonstrates the potential of this scaffold. For instance, the derivative LY235723, a piperidine-2-carboxylic acid analog, is a potent and selective NMDA receptor antagonist.[]
Targeting Kainate Receptors
Kainate receptors are another class of ionotropic glutamate receptors involved in synaptic transmission and plasticity. Their overactivation can also lead to excitotoxicity. The development of selective kainate receptor antagonists is an active area of research for neuroprotective therapies. The this compound scaffold offers a starting point for the design of novel kainate receptor antagonists.
Quantitative Data: Glutamate Receptor Antagonism
The following table includes data for a representative piperidine-2-carboxylic acid derivative targeting the NMDA receptor.
| Compound | Target Receptor | Assay | IC50 / Ki | Reference |
| LY235723 | NMDA | [3H]CGS 19755 Binding | 67 ± 6 nM (IC50) | [] |
| LY235723 | NMDA | Cortical Slice (vs 40 µM NMDA) | 1.9 ± 0.24 µM (IC50) | [] |
Experimental Protocol: NMDA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]CGS 19755 (radioligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (derivatives of this compound)
-
Non-specific binding control (e.g., 1 mM L-glutamate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In microcentrifuge tubes, combine the rat cortical membranes, [3H]CGS 19755, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Intracellular Calcium Imaging Assay for Kainate Receptor Antagonists
This protocol is for a functional assay to measure the ability of test compounds to inhibit kainate receptor activation.
Materials:
-
HEK293 cells stably expressing the target kainate receptor subtype (e.g., GluK1)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Kainic acid (agonist)
-
Test compound (derivatives of this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the HEK293 cells into the 96-well plates and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compound to the wells and incubate for a defined period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of kainic acid to all wells to stimulate the receptors.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an influx of calcium upon receptor activation.
-
Calculate the percentage of inhibition of the kainate-induced calcium influx by the test compound.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway: NMDA and Kainate Receptor Antagonism in Neuroprotection
Caption: Role of this compound derivatives in preventing excitotoxicity.
Conclusion
This compound represents a privileged scaffold in drug discovery, offering a versatile platform for the design of novel therapeutic agents. Its successful application in the development of the β-lactamase inhibitor Relebactam underscores its potential in combating antibiotic resistance. Furthermore, its structural features make it a promising starting point for the development of neuroprotective agents targeting glutamate receptors. The application notes and protocols provided herein offer a framework for researchers to explore the potential of this valuable chemical entity in addressing unmet medical needs. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the therapeutic potential of the this compound scaffold.
References
- 1. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relebactam | C12H20N4O6S | CID 44129647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies evaluating the activity of imipenem in combination with relebactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 5-Hydroxypiperidine-2-carboxylic acid from Morus alba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morus alba, commonly known as white mulberry, is a plant with a long history in traditional medicine and is a subject of growing interest in modern pharmacology. Its leaves and other tissues contain a variety of bioactive compounds, including alkaloids, flavonoids, and non-proteinogenic amino acids. Among these, 5-Hydroxypiperidine-2-carboxylic acid, a piperidine alkaloid, is of particular interest due to its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from Morus alba leaves, based on established methodologies for the isolation of similar compounds from plant matrices.
Quantitative Data Summary
While specific quantitative data for this compound in Morus alba is not extensively reported in the literature, the following table provides an example of how such data could be presented. The values for related piperidine alkaloids found in Morus alba are included for context.
| Compound | Plant Part | Extraction Method | Typical Yield (mg/g dry weight) | Purity (%) | Analytical Method | Reference |
| This compound | Leaves | Ethanolic Extraction & Ion-Exchange Chromatography | Data not available | >95 | HPLC-MS | (Hypothetical) |
| 1-Deoxynojirimycin (DNJ) | Leaves | Aqueous Extraction | 1.0 - 5.0 | >98 | HPLC | [Generic Text] |
| Fagomine | Leaves | Ethanolic Extraction | 0.5 - 2.0 | >95 | LC-MS | [Generic Text] |
| Calystegine B2 | Fruits | Methanolic Extraction & Ion-Exchange Chromatography | 0.1 - 0.8 | >95 | GC-MS | [Generic Text] |
Note: The data for this compound is hypothetical and serves as a template for data presentation.
Experimental Workflow
The overall workflow for the extraction and purification of this compound from Morus alba is depicted below.
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxypiperidine-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxypiperidine-2-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the chemical synthesis of this compound include glutamic acid and pyroglutamic acid.[1] These methods typically involve processes such as homologation (to increase the number of carbon atoms) and cyclization.[1] Another approach starts from piperidine derivatives, introducing the hydroxyl and carboxyl functional groups through specific reactions.[2] Additionally, this compound can be extracted from natural sources like Morus alba and Leucaena leucocephala.[2]
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: A significant challenge in some synthetic routes is the requirement for very low reaction temperatures, which can be difficult to manage on an industrial scale.[1][3] Ensuring the high purity of synthetic intermediates is also critical, as this directly impacts the purity of the final product.[1] Potential side reactions that can reduce the yield include decarboxylation, esterification, and oxidation of the hydroxyl group.[2]
Q3: Are there any biocatalytic methods for synthesizing similar compounds that could be adapted?
A3: While the provided information does not detail a specific biocatalytic route for this compound, biocatalytic transformations are a viable "greener" alternative to traditional chemical synthesis for related heterocyclic compounds. For instance, 5-hydroxypyrazine-2-carboxylic acid can be synthesized from 2-cyanopyrazine using microorganisms like Agrobacterium sp. or isolated enzymes, often achieving high yields (>90%) and purity with minimal byproducts under mild aqueous conditions.[4] This suggests that exploring enzymatic or microbial systems could be a promising avenue for the synthesis of this compound.
Q4: How can the purity of the final product be improved?
A4: The purity of the final this compound is highly dependent on the purity of the synthetic intermediates.[1] For crystalline intermediates, isolation and purification by crystallization can be an effective method to achieve high purity before proceeding with the subsequent steps.[1] For the final product and intermediates, standard purification techniques such as recrystallization and chromatography (e.g., silica gel chromatography) are often employed.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Sub-optimal reaction conditions (temperature, pressure, catalyst). | Review the specific synthetic protocol for optimal conditions. Some methods require stringent temperature control.[1][3] |
| Impure starting materials or intermediates. | Ensure the purity of all starting materials and intermediates. Utilize purification techniques like crystallization for solid intermediates.[1] | |
| Undesired side reactions (e.g., decarboxylation, oxidation).[2] | Use appropriate protecting groups for the hydroxyl and carboxylic acid functionalities to prevent unwanted reactions. | |
| Formation of Stereoisomeric Mixtures | Lack of stereocontrol during the reaction. | Employ chiral auxiliaries or stereoselective catalysts to favor the formation of the desired stereoisomer.[] |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After acidification to precipitate the product, ensure the pH is optimal (e.g., pH 2-3 for similar compounds).[4] If solubility remains an issue, consider extraction with a suitable organic solvent followed by evaporation. |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before initiating workup. | |
| Industrial Scalability Issues | Requirement for cryogenic temperatures.[1][3] | Explore alternative synthetic routes that proceed at more moderate temperatures. Biocatalytic methods, if developed, often run at or near room temperature.[4] |
| Use of hazardous or expensive reagents. | Investigate greener and more cost-effective reagents. For example, some syntheses have moved away from hazardous reagents like trifluoromethylsulfonyl azide.[] |
Comparative Data on Synthesis Parameters
Quantitative data for direct comparison of different this compound synthesis methods is limited in the provided search results. The following table provides an example based on a related synthesis to illustrate how such data could be presented.
| Parameter | Method A: Multi-step Chemical Synthesis of a Sulfatase Inhibitor [] | Method B: Older 9-step Synthesis of the same Inhibitor [] |
| Number of Steps | 5 | 9 |
| Overall Yield | 17% | 9% |
| Key Features | Regioselective sulfamoylation, obviated the use of hydroxyl protecting groups. | Employed hazardous trifluoromethylsulfonyl azide. |
Experimental Protocols
Protocol 1: Synthesis from a Protected Hydroxypiperidine Derivative (Illustrative)
This protocol is a generalized representation based on the deprotection step described in patent literature.[1][3][6]
-
Deprotection of the Hydroxyl Group:
-
A compound of formula (7), where 'P' is a protecting group (e.g., tert-butyldimethylsilyl), is dissolved in a suitable solvent (e.g., toluene).[3]
-
A deprotecting agent is added. For a silyl protecting group, this could be a fluoride source like TBAF or an acidic solution.
-
The reaction is stirred at a specified temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve washing with water, drying the organic layer, and concentrating the solution.[3]
-
The resulting compound (8) is then purified, for example, by silica gel chromatography.[3]
-
-
Hydrolysis and Cyclization:
-
Final Deprotection and Isolation:
-
The resulting intermediate is subjected to a final deprotection step (e.g., cleavage of an amide bond) to yield (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid.[3]
-
The final product is isolated and purified.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in synthesis.
References
- 1. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. Buy this compound | 13096-31-6 [smolecule.com]
- 3. EP3091002A1 - Method for producing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 6. Analytics for China, Method for producing this compound [patentbuddy.com]
Technical Support Center: Purification of 5-Hydroxypiperidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Hydroxypiperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its inherent physicochemical properties:
-
Zwitterionic Nature: As an amino acid, it exists as a zwitterion at its isoelectric point, which can lead to poor solubility in many organic solvents and strong interactions with polar stationary phases.
-
High Polarity: The presence of both a hydroxyl and a carboxylic acid group makes the molecule highly polar, which can result in difficulties with traditional normal-phase chromatography and requires careful solvent selection for recrystallization.
-
Presence of Diastereomers: The synthesis of this compound often results in a mixture of diastereomers (e.g., cis and trans isomers). Their similar polarities can make separation by standard chromatographic or crystallization techniques challenging.
-
Potential for Impurities: Synthesis from starting materials like glutamic acid can introduce various impurities, including unreacted starting materials, reagents, and by-products from side reactions.
Q2: How does pH affect the solubility and purification of this compound?
A2: The pH of the solution has a significant impact on the charge state and, consequently, the solubility and chromatographic behavior of this compound.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH2+), resulting in a net positive charge.
-
Near the isoelectric point (pI): The molecule exists as a zwitterion (-COO- and -NH2+), with a net neutral charge. Solubility in water is often at its minimum at the pI.[1]
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-) and the amino group is neutral (-NH), resulting in a net negative charge.
This pH-dependent charge is crucial for purification techniques like ion-exchange chromatography, where the pH of the buffer determines whether the molecule will bind to a cation or an anion exchanger.[2][3] Adjusting the pH away from the isoelectric point can also increase its solubility in aqueous solutions.[4][5]
Q3: What are the common impurities I might encounter?
A3: Common impurities depend on the synthetic route. If synthesized from L-glutamic acid, potential impurities could include:
-
Unreacted L-glutamic acid or its derivatives.
-
Reagents used in the synthesis, such as protecting groups, reducing agents (e.g., borohydrides), and tosylates.[6]
-
By-products of the cyclization reaction, such as incompletely cyclized intermediates or over-reduced products.
-
Salts formed during pH adjustments in the work-up.
Q4: How can I separate the diastereomers of this compound?
A4: Separating diastereomers of this compound requires specialized techniques due to their similar physical properties.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method using a chiral stationary phase (CSP) that can differentiate between the diastereomers.[7][8][9]
-
Diastereomeric Recrystallization: This involves reacting the mixture of diastereomers with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[10]
-
Preparative Chromatography: Careful optimization of column chromatography (e.g., reversed-phase or HILIC) with a suitable mobile phase may allow for the separation of diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. Premature crystallization during hot filtration. | Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Peak Tailing in HPLC/Flash Chromatography | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[11] | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase to mask the silanol groups.[11] Use an alternative stationary phase like alumina or a chemically modified silica (e.g., amino- or diol-bonded).[12] Consider reversed-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or TFA).[11] |
| Compound is Insoluble in Common Organic Solvents | The zwitterionic nature of the compound at its isoelectric point leads to low solubility in non-polar organic solvents.[13] | Adjust the pH of the aqueous solution to be significantly higher or lower than the isoelectric point to increase solubility.[4] Use highly polar protic solvents like water, methanol, or ethanol. Consider using a co-solvent system (e.g., water/methanol or water/acetonitrile). |
| Failure to Separate Diastereomers | The chosen purification method (standard chromatography or recrystallization) lacks the necessary selectivity. | Employ a chiral stationary phase for HPLC.[7][8] For recrystallization, attempt to form diastereomeric salts with a chiral resolving agent.[10] Optimize chromatographic conditions by screening different mobile phases and stationary phases. |
| Presence of Inorganic Salts in the Final Product | Salts are carried through from previous synthetic steps or work-up procedures. | Use ion-exchange chromatography as a desalting step.[1] Perform a size-exclusion chromatography step. Recrystallize the compound from a solvent system that solubilizes the desired compound but not the inorganic salts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of a polar, zwitterionic compound. The ideal solvent system should be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, methanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A water/ethanol or water/methanol mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is designed to purify this compound based on its charge, which is effective for separating it from neutral impurities and for desalting.
Materials:
-
Crude this compound solution
-
Cation-exchange resin (e.g., Dowex 50W) or Anion-exchange resin (e.g., Dowex 1)
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., water, dilute acid like HCl, dilute base like NH4OH)
Procedure:
-
Resin Selection and Preparation:
-
To bind the positively charged compound (at low pH), use a cation-exchange resin.
-
To bind the negatively charged compound (at high pH), use an anion-exchange resin.
-
Prepare the resin according to the manufacturer's instructions, which typically involves washing with acid, base, and water.
-
-
Column Packing: Pack the prepared resin into a chromatography column.
-
Equilibration: Equilibrate the column by passing several column volumes of the starting buffer (e.g., water or a buffer at the desired pH for binding) through it.
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Sample Loading: Adjust the pH of the crude this compound solution to ensure it has the desired charge for binding to the resin. Load the solution onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
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Elution: Elute the bound this compound by changing the pH or increasing the salt concentration of the buffer. For example, if using a cation-exchange resin, elute with a basic solution (e.g., dilute ammonia).
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Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified product.
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Desalting: If a salt gradient was used for elution, the product-containing fractions may need to be desalted, for example, by dialysis or size-exclusion chromatography.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. trialtusbioscience.com [trialtusbioscience.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxypiperidine-2-carboxylic acid
Welcome to the technical support center for 5-Hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound in organic solvents?
Due to the presence of both a hydrophilic hydroxyl group and a polar carboxylic acid group, this compound is a polar molecule. While specific quantitative data is limited, based on the properties of structurally similar compounds like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid, it is expected to be more soluble in polar organic solvents.[1][2] Its solubility is generally moderate in water and is influenced by pH.[1]
Q2: My this compound is not dissolving in my chosen organic solvent. What steps can I take?
If you are facing dissolution challenges, consider the following troubleshooting steps:
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Gentle Heating: Cautiously warming the solvent may increase the solubility.
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Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.
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pH Adjustment: For aqueous or protic organic solvents, adjusting the pH can significantly alter solubility. Since the compound has a carboxylic acid and a basic nitrogen atom, it can exist as a zwitterion, and its charge state is pH-dependent.[1]
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Co-solvents: Employing a mixture of solvents can be effective. A small amount of a polar co-solvent like DMSO or DMF in a less polar solvent can improve solubility.
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is pH-dependent due to its amphoteric nature, possessing both an acidic carboxylic acid group and a basic secondary amine in the piperidine ring.[1]
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Acidic conditions: The amino group will be protonated, forming a cation, which can increase solubility in polar solvents.
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Basic conditions: The carboxylic acid group will be deprotonated, forming an anion, which can also enhance solubility in polar solvents.
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Isoelectric point: At its isoelectric point, the molecule will exist as a zwitterion with no net charge, which typically corresponds to its lowest aqueous solubility.
Q4: Are there advanced methods to improve the solubility of this compound for formulation purposes?
Yes, several advanced techniques can be employed to enhance solubility:
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Salt Formation: Converting the carboxylic acid or the amine to a salt can significantly improve aqueous solubility.
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Prodrug Strategies: The carboxylic acid or hydroxyl group can be chemically modified to create a more soluble prodrug that converts to the active compound in vivo.[3][4] Esterification of the carboxylic acid is a common prodrug approach.[4]
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Co-crystallization: Forming co-crystals with a suitable conformer can alter the crystal lattice energy and improve solubility.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues.
Data Presentation: Qualitative Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups.[1][2] |
| Polar Aprotic | DMSO, DMF | Likely Soluble | Can solvate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | "Like dissolves like" principle; the polar nature of the compound makes it incompatible with non-polar solvents.[2] |
Note: This is a qualitative guide. It is highly recommended to determine the experimental solubility for your specific application.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise approach to troubleshooting the dissolution of this compound.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
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This compound
-
Selected organic solvent
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Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
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Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vial to pellet the remaining undissolved solid.[5]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.[5]
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Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Signaling Pathways and Logical Relationships
Prodrug Strategy for Improved Bioavailability
For compounds like this compound with potential solubility or permeability issues, a prodrug approach can be beneficial.[3][4] This involves masking one or both of the polar functional groups (carboxylic acid and hydroxyl) to create a more lipophilic molecule that can more easily cross cell membranes. Once absorbed, the prodrug is metabolized back to the active parent compound.
Caption: A logical diagram illustrating the prodrug strategy to enhance bioavailability.
References
Technical Support Center: Optimization of HPLC Parameters for 5-Hydroxypiperidine-2-carboxylic Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5-Hydroxypiperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound?
A1: this compound is a polar, zwitterionic compound, which presents several challenges for traditional reversed-phase HPLC. These include:
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Poor retention on C18 columns: Due to its high polarity, the analyte has low affinity for non-polar stationary phases, often leading to elution in or near the solvent front.
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Lack of a strong chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis detectors challenging at low concentrations.
-
Chirality: The molecule contains chiral centers, requiring specialized chiral stationary phases or derivatization with a chiral reagent for the separation of enantiomers.
-
Peak shape issues: The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups can lead to peak tailing or broadening on silica-based columns due to interactions with residual silanols.
Q2: What are the recommended column technologies for the separation of this compound?
A2: Due to the polar and zwitterionic nature of the analyte, specialized HPLC columns are recommended over traditional C18 columns. The most suitable options include:
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Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns utilize a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds.
-
Mixed-Mode Chromatography (MMC) columns: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique selectivity for polar and charged analytes.
-
Chiral columns: For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. Examples include polysaccharide-based, crown ether-based, or teicoplanin-based chiral columns.
Q3: How can I detect this compound if it has poor UV absorbance?
A3: Several strategies can be employed for the sensitive detection of this compound:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method that does not require the analyte to have a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.
-
Pre- or Post-column Derivatization: Reacting the analyte with a derivatizing agent that introduces a fluorescent or UV-absorbing tag can significantly enhance detection sensitivity. A common reagent for primary and secondary amines is o-phthalaldehyde (OPA).
Q4: What are the key mobile phase parameters to optimize for the separation?
A4: The choice of mobile phase is critical for achieving good separation. Key parameters to consider are:
-
For HILIC: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer, the buffer pH, and the buffer concentration will all significantly impact retention and selectivity.
-
For Mixed-Mode Chromatography: The organic modifier content, buffer pH, and ionic strength of the buffer are all important parameters to optimize.
-
For Chiral Separations: The choice of organic modifier (e.g., methanol, ethanol, isopropanol), the presence of acidic or basic additives, and the column temperature can all affect enantiomeric resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor retention (analyte elutes at the void volume) | - Inappropriate column chemistry (e.g., using a standard C18 column).- Mobile phase is too "strong" (too high aqueous content in HILIC, or incorrect pH/ionic strength in mixed-mode). | - Switch to a HILIC or mixed-mode column.- For HILIC, increase the percentage of organic solvent in the mobile phase.- For mixed-mode, adjust the mobile phase pH to ensure the analyte and stationary phase are appropriately charged for interaction. Also, adjust the buffer concentration. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to suppress the ionization of either the analyte or the stationary phase silanols.- Add a competing base or acid to the mobile phase in low concentrations.- Reduce the sample concentration or injection volume. |
| Low sensitivity/no peak detected | - Analyte lacks a strong chromophore for UV detection.- Insufficient sample concentration.- Incompatible detection method. | - Use a more universal detector like MS, ELSD, or CAD.- Employ pre- or post-column derivatization to introduce a UV-active or fluorescent tag.- Concentrate the sample before injection. |
| Poor resolution between enantiomers | - Incorrect chiral stationary phase.- Suboptimal mobile phase composition.- Column temperature is not optimized. | - Screen different types of chiral columns (e.g., polysaccharide, crown ether, teicoplanin-based).- Optimize the mobile phase by varying the organic modifier, and adding acidic or basic additives.- Evaluate the effect of different column temperatures on the separation. |
| Irreproducible retention times | - Inadequate column equilibration.- Mobile phase instability or improper preparation.- Fluctuations in column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially for HILIC methods.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
The following protocols are suggested starting points for the development of an HPLC method for this compound. Optimization will be required for specific applications and instrumentation.
Protocol 1: Achiral Separation using HILIC
This method is suitable for the quantification of the total amount of this compound.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.0
-
Gradient: 95% A to 70% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: LC-MS/MS or ELSD/CAD
Protocol 2: Achiral Separation using Mixed-Mode Chromatography
This method offers an alternative selectivity for the analysis of this compound.
-
Column: Mixed-mode column (e.g., Coresep 100, Primesep 200), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: LC-MS/MS or ELSD/CAD
Protocol 3: Chiral Separation
This method is designed for the separation of the enantiomers of this compound.
-
Column: Teicoplanin-based chiral column (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% Acetic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: LC-MS/MS
Protocol 4: Pre-column Derivatization for UV/Fluorescence Detection
This protocol can be adapted for use with either HILIC or mixed-mode chromatography when MS, ELSD, or CAD detectors are unavailable.
-
Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Reaction: Mix the sample containing this compound with the OPA reagent in the autosampler just prior to injection. The reaction is typically very fast at room temperature.
-
HPLC Analysis: Analyze the derivatized sample using a suitable reversed-phase or HILIC method.
-
Detection: Monitor the eluent at the appropriate wavelength for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm for fluorescence or ~340 nm for UV).
Quantitative Data Summary
The following tables provide example chromatographic parameters for the analysis of compounds structurally similar to this compound. These should be used as a starting point for method development.
Table 1: Example HILIC and Mixed-Mode HPLC Parameters for Polar Compounds
| Parameter | Method A: HILIC | Method B: Mixed-Mode |
| Analyte | Hydroxypiperidine and impurities[1] | Pyridinecarboxylic acid isomers[2] |
| Column | Primesep 200 | Coresep 100 |
| Dimensions | Not specified | 150 x 4.6 mm |
| Mobile Phase | Acetonitrile/Water with Trifluoroacetic Acid | 5% Acetonitrile with 0.15% Phosphoric Acid |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | ELSD[1] | UV at 275 nm[2] |
Table 2: Example Chiral HPLC Parameters for Pipecolic Acid Derivatives
| Parameter | Method C: Crown Ether CSP | Method D: Teicoplanin CSP |
| Analyte | Pipecolic acid amides[3] | D/L-Pipecolic acid[4] |
| Column | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based | Teicoplanin-based |
| Dimensions | Not specified | Not specified |
| Mobile Phase | Not specified | Not specified |
| Flow Rate | Not specified | Not specified |
| Detection | UV[3] | LC-MS/MS[4] |
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. HILIC Separation of Hydroxypiperidine and Impurities | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 5-Hydroxypiperidine-2-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Hydroxypiperidine-2-carboxylic acid during storage and experimentation.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample (e.g., inconsistent analytical results, changes in appearance), this guide provides a systematic approach to identify the potential cause.
Q1: My analytical results (e.g., HPLC, NMR) for this compound are inconsistent or show unexpected peaks. What should I do?
A1: Inconsistent analytical results are a primary indicator of sample degradation. The appearance of new peaks or a decrease in the main compound's peak area suggests the formation of degradation products. To investigate, we recommend performing a forced degradation study to understand the compound's stability under various stress conditions. This involves intentionally exposing the compound to heat, light, acid, base, and oxidative stress to identify potential degradation pathways.
A logical workflow for this investigation is outlined below:
troubleshooting peak tailing in HPLC analysis of 5-hydroxypipecolic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5-hydroxypipecolic acid, a polar compound that can present chromatographic challenges. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 5-hydroxypipecolic acid in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for 5-hydroxypipecolic acid, a basic and polar compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These silanol groups can be ionized at mid-range pH values, leading to strong interactions with the amine group of the analyte and resulting in asymmetrical peaks.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of 5-hydroxypipecolic acid?
A2: The mobile phase pH is a critical factor. Operating near the pKa of 5-hydroxypipecolic acid can lead to inconsistent ionization and peak tailing.[1] For basic compounds like this, it is generally advisable to work at a lower pH (e.g., pH 2-3) to ensure that the analyte is fully protonated and to suppress the ionization of acidic silanol groups on the stationary phase, thereby minimizing unwanted secondary interactions.[2][3][4]
Q3: Can my choice of HPLC column contribute to peak tailing?
A3: Absolutely. Using a standard, non-end-capped C18 column can exacerbate peak tailing for polar and basic analytes.[2] Columns that are old, contaminated, or have developed voids can also lead to poor peak shape.[3][5] For improved symmetry, consider using a modern, high-purity silica column with effective end-capping or a column with a polar-embedded stationary phase.[1][5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable alternative.[5]
Q4: My peak tailing is a recent issue. What should I check first?
A4: If peak tailing has appeared suddenly, it is often indicative of a physical problem with the system or column.[6] Start by checking for a partially blocked column inlet frit or the formation of a void at the column inlet.[2][3] You can try reversing and flushing the column (if the manufacturer's instructions permit) to remove contaminants from the frit.[3] Also, inspect for any leaks or loose fittings in the system that could contribute to extra-column volume.
Q5: Could my sample preparation be the source of the problem?
A5: Yes, sample-related issues are a common cause of peak distortion.[5] Injecting too much sample (column overload) can lead to broadened and tailing peaks.[2][5] Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[5][7] Whenever possible, dissolve your sample in the initial mobile phase.[7] Inadequate sample cleanup can also introduce matrix components that interfere with the chromatography.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of 5-hydroxypipecolic acid.
Initial Assessment
First, determine if the peak tailing is affecting only the 5-hydroxypipecolic acid peak or all peaks in the chromatogram.
-
All peaks are tailing: This often points to a physical or instrumental problem.[6]
-
Only the 5-hydroxypipecolic acid peak (or other polar/basic analytes) is tailing: This suggests a chemical interaction issue.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing, along with their typical ranges.
| Parameter | Typical Range | Rationale for Adjusting | Potential Impact on Peak Tailing |
| Mobile Phase pH | 2.5 - 4.0 | To suppress silanol ionization and ensure consistent protonation of the basic analyte. | Lowering the pH generally reduces tailing for basic compounds.[3] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and help mask residual silanol interactions.[5] | Increasing buffer strength can improve peak symmetry.[2] |
| Injection Volume | 1 - 20 µL | To prevent column overload, which can saturate the stationary phase. | Reducing injection volume can improve peak shape if overload is the cause.[5] |
| USP Tailing Factor (Tf) | < 1.5 | To quantify peak asymmetry. An ideal peak has a Tf of 1.0. | A value > 1.2 indicates significant tailing that requires troubleshooting.[5] |
Experimental Protocols
Standard HPLC Method for 5-Hydroxypipecolic Acid
This protocol provides a starting point for the analysis of 5-hydroxypipecolic acid, designed to minimize peak tailing.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B (column wash)
-
17-18 min: 95% to 5% B
-
18-25 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (or appropriate wavelength for derivatized analyte).
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A.
Column Flushing Protocol (for suspected contamination)
-
Disconnect the column from the detector.
-
If permitted by the manufacturer, reverse the column direction.
-
Flush the column with at least 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of isopropanol (if compatible).
-
Equilibrate the column in the forward direction with the initial mobile phase conditions for at least 30 minutes before use.
References
refining the protocol for the esterification of 5-Hydroxypiperidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions to refine the esterification of 5-Hydroxypiperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound considered challenging?
A1: The molecule possesses three reactive functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. This complexity can lead to several competing side reactions, including N-acylation, O-acylation, and intramolecular cyclization (lactonization).[1][2][3][4] Furthermore, like other amino acids, its existence in a zwitterionic state in solution reduces the nucleophilicity of the amine and the electrophilicity of the carboxyl group, making direct esterification more difficult than with simple carboxylic acids.[5]
Q2: What are the main strategies to achieve a successful esterification?
A2: There are three primary strategies, with the choice depending on the desired scale, purity requirements, and the specific alcohol being used:
-
Direct Acid-Catalyzed (Fischer) Esterification: This involves reacting the substrate with a large excess of the alcohol in the presence of a strong acid catalyst. This method is straightforward but may result in lower yields and the formation of byproducts.[6][7]
-
Esterification using Coupling Agents: This method typically requires the protection of the amine group first, followed by activation of the carboxylic acid with a coupling agent (e.g., EDC, DCC) to facilitate the reaction with the alcohol.
-
Multi-Step Protection-Esterification-Deprotection: For the highest purity and yield, both the amine and hydroxyl groups are protected before esterification. This prevents all major side reactions. Following esterification, the protecting groups are removed.[1][8][9]
Q3: Is it always necessary to use protecting groups?
A3: For optimal yield and purity, protecting the amine group is highly recommended to prevent polymerization and other side reactions.[8] Protection of the hydroxyl group is crucial when using harsh esterification conditions (e.g., conversion to acid chloride) or to prevent lactonization, which is a common intramolecular side reaction.[1][3] For simple primary alcohols under mild Fischer esterification conditions, one might proceed without hydroxyl protection, but this requires careful optimization.
Q4: What is lactonization and how can it be avoided?
A4: Lactonization is an intramolecular esterification where the 5-hydroxyl group attacks the activated carboxylic acid, forming a stable bicyclic lactone (a cyclic ester).[2][3] This is a significant competing reaction. It can be avoided by protecting the hydroxyl group with a suitable protecting group (e.g., TBDMS, Benzyl ether) before proceeding with the esterification step.[1]
Experimental Protocols
Protocol A: Direct Fischer Esterification
This protocol is suitable for simple, non-sensitive alcohols where a large excess can be used as the solvent.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) (20-50 equivalents)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[10] (1.5 - 2.0 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or TMSCl (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester product by column chromatography on silica gel.
Protocol B: Protection-Esterification-Deprotection Sequence (N-Boc Protection)
This protocol is more robust, offers better yields and purity, and is suitable for more complex alcohols.
Step 1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir the mixture at room temperature for 12-24 hours.
-
Remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected acid.
Step 2: Esterification using a Coupling Agent
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.[11]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours (monitor by TLC).
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography to obtain the protected ester.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc protected ester (1.0 eq) in a 4 M solution of HCl in Dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Triturate the residue with diethyl ether to precipitate the final ester as its hydrochloride or TFA salt.
Data Presentation
Table 1: Comparison of Common Esterification Strategies
| Feature | Fischer Esterification | Coupling Agent (e.g., EDC) | Acid Chloride Formation |
| Conditions | Acidic, Reflux | Mild, Room Temp | Harsh, requires inert atmosphere |
| Key Reagents | Excess Alcohol, H⁺ catalyst | EDC, DMAP, Anhydrous Solvent | SOCl₂ or (COCl)₂, Base |
| Pros | One step, inexpensive reagents | High yields, mild conditions | Activates acid effectively |
| Cons | Requires large excess of alcohol, potential for side reactions, equilibrium limited[7] | Requires protection, more expensive | Harsh conditions, requires protection of both amine and hydroxyl groups |
| Best For | Simple primary/secondary alcohols | Complex or sensitive alcohols | When other methods fail |
Table 2: Selection of Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (TFA, HCl)[12] |
| Amine | Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C)[8] |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF) |
| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, H⁺ catalyst | Aqueous Acid[1][8] |
| Hydroxyl | Benzyl | Bn | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C)[13] |
Troubleshooting Guide
Q: My reaction yield is low or zero. What should I do? A:
-
Check Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous, especially for coupling reactions. Moisture will quench the active intermediates.
-
Reaction Time/Temperature: The reaction may not have reached completion. Extend the reaction time or, if the protocol allows, gently increase the temperature.
-
Fischer Esterification Equilibrium: This reaction is reversible. Use a large excess of the alcohol and consider removing the water byproduct using a Dean-Stark trap or molecular sieves to drive the equilibrium toward the product.[7]
-
Activation: For coupling reactions, ensure the coupling agent is active and added correctly.
Q: My TLC shows multiple spots, including a major byproduct. How do I identify and prevent it? A:
-
Likely Byproduct: A common byproduct is the bicyclic lactone from intramolecular cyclization.[3] It can be identified by mass spectrometry (it will have a mass corresponding to the starting material minus a molecule of water).
-
Prevention: The most effective way to prevent lactonization is to protect the 5-hydroxyl group before the esterification step (see Table 2). Alternatively, using milder conditions and lower temperatures may reduce the rate of this side reaction. If the amine is unprotected, intermolecular dimerization to form a diketopiperazine is also possible.[14]
Q: I am having trouble removing the protecting group. What could be the issue? A:
-
Incomplete Cleavage: Ensure you are using the correct deprotection conditions and a sufficient excess of the deprotection reagent. For example, Boc deprotection requires a strong acid, and hydrogenolysis for Cbz/Bn groups requires an active catalyst.
-
Catalyst Poisoning: For hydrogenolysis (Pd/C), trace impurities (especially sulfur compounds) can poison the catalyst. Ensure the substrate is highly pure before this step.
-
Steric Hindrance: A sterically hindered protecting group or substrate may require longer reaction times or harsher conditions for removal.
Visualizations
Caption: Decision workflow for selecting an esterification strategy.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Desired reaction pathway vs. lactonization side reaction.
References
- 1. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. nagwa.com [nagwa.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Resolution of 5-Hydroxypiperidine-2-carboxylic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 5-Hydroxypiperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Diastereomeric Salt Resolution
Question 1: My diastereomeric salt crystallization is not yielding crystals, or the yield is very low. What can I do?
Answer:
Several factors can influence crystallization success. Consider the following troubleshooting steps:
-
Solvent System: The choice of solvent is critical. If you are experiencing issues, try screening a variety of solvents with different polarities. For piperidine derivatives, alcohols like ethanol or methanol, as well as solvent mixtures such as ethanol/water or acetone/water, can be effective. A patent for the resolution of a similar compound, ethyl nipecotate, successfully utilized ethanol.
-
Supersaturation: Ensure you are creating a supersaturated solution. This can be achieved by dissolving the diastereomeric salt at an elevated temperature and then slowly cooling it. If crystals do not form upon cooling, try adding an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.
-
Seeding: If spontaneous crystallization does not occur, seeding the solution with a few crystals of the desired diastereomeric salt can initiate crystal growth.
-
Concentration: The concentration of the diastereomeric salt in the solution is crucial. If the solution is too dilute, crystallization may not occur. If it is too concentrated, it may crash out as an amorphous solid. Experiment with different concentrations to find the optimal range.
-
Purity of Starting Material: Impurities can inhibit crystallization. Ensure your racemic this compound and the resolving agent are of high purity.
Question 2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer:
Low diastereomeric excess is a common issue. Here are some strategies to enhance it:
-
Recrystallization: A single crystallization may not be sufficient to achieve high diastereomeric purity. One or more recrystallization steps are often necessary. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Solvent Choice: The solvent can significantly impact the selectivity of the crystallization. Experiment with different solvents or solvent mixtures to find one that maximizes the solubility difference between the two diastereomers.
-
Cooling Rate: Slow cooling generally leads to the formation of more well-defined crystals and can improve diastereomeric excess. Avoid crash cooling the solution.
-
Resolving Agent: The choice of the chiral resolving agent is paramount. For acidic compounds like this compound, chiral bases are used. While specific data for this exact molecule is scarce, for the structurally related ethyl nipecotate, di-benzoyl-L-tartaric acid and (S)-mandelic acid have been used effectively. It is recommended to screen a variety of chiral resolving agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Question 3: I am not getting baseline separation of the enantiomers on my chiral HPLC column. What adjustments can I make?
Answer:
Optimizing chiral HPLC separations often requires a systematic approach. Here are key parameters to adjust:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® series) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) are often successful. If one type of CSP is not providing adequate separation, trying a different type is recommended.
-
Mobile Phase Composition:
-
Normal Phase: In normal phase mode (e.g., hexane/isopropanol), the ratio of the alcohol modifier is a key parameter. Small changes in the percentage of alcohol can have a significant impact on retention and resolution. Adding acidic or basic modifiers (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape and selectivity.
-
Reversed Phase: In reversed-phase mode (e.g., water/acetonitrile or water/methanol), the organic modifier content, pH of the aqueous phase, and buffer concentration can be optimized.
-
-
Flow Rate: Lowering the flow rate generally increases the interaction time between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., in the range of 10-40 °C) can sometimes improve separation.
Question 4: My peaks are broad or tailing. What are the likely causes and solutions?
Answer:
Poor peak shape can be due to several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte or the CSP. Ensure the pH is appropriate for the analyte's ionization state. For zwitterionic compounds like amino acids, pH control is crucial.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Extra-column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
Enzymatic Resolution
Question 5: The enzymatic kinetic resolution of my this compound ester is slow or shows low enantioselectivity. How can I optimize the reaction?
Answer:
Enzymatic resolutions are sensitive to several parameters. Here’s how to troubleshoot:
-
Enzyme Selection: The choice of enzyme is critical. For the resolution of cyclic β-hydroxy esters, lipases are commonly used. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme for such transformations. A study on the resolution of cis-5-hydroxythalidomide, a structurally related compound, found Pseudomonas stutzeri lipase to be effective. Screening a panel of different lipases is highly recommended.
-
Acyl Donor (for Esterification/Transesterification): The nature of the acyl donor can influence both the reaction rate and enantioselectivity. Vinyl acetate is a common and effective acyl donor as it produces vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction forward. Other anhydrides or esters can also be screened.
-
Solvent: The reaction medium plays a crucial role. Non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether (TBME) are often used. The choice of solvent can affect the enzyme's conformation and, consequently, its activity and selectivity.
-
Temperature: Enzyme activity is temperature-dependent. Typically, reactions are run between 30-50 °C. Higher temperatures can increase the reaction rate but may decrease enzyme stability and enantioselectivity.
-
Water Content: For hydrolysis reactions, the amount of water is a reactant. For esterification in organic solvents, a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse hydrolysis reaction. The solvent should be anhydrous for optimal esterification.
-
pH (for Hydrolysis): In aqueous media for hydrolysis, maintaining the optimal pH for the enzyme is crucial. This is typically achieved using a buffer solution.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for Piperidine Derivatives (Illustrative Data)
| Resolution Method | Compound | Resolving Agent/Enzyme | Solvent/Mobile Phase | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Diastereomeric Salt | Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | Ethanol | High | High d.e. | Patent Data |
| Enzymatic Resolution | cis-5-Hydroxythalidomide | Pseudomonas stutzeri lipase | Acetone | 45 | >99.9 ee | [1] |
| Chiral HPLC | General Amino Acids | Polysaccharide-based CSP | Hexane/IPA with modifier | N/A | Baseline Separation | General Lit. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid) in the same solvent.
-
Mixing: Combine the two solutions. The total volume should be sufficient to ensure complete dissolution, if necessary, by gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in a refrigerator or ice bath. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Analysis: Determine the diastereomeric excess of the crystalline salt using NMR spectroscopy or by liberating the free acid and analyzing it by chiral HPLC.
-
Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent.
-
Liberation of the Enantiomer: Dissolve the diastereomerically pure salt in water and adjust the pH to liberate the free amino acid. Extract the aqueous solution with an appropriate organic solvent to isolate the enantiomerically pure this compound.
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column Selection: Choose a chiral stationary phase known to be effective for amino acids, such as a polysaccharide-based column (e.g., CHIRALPAK IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).
-
Initial Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% TFA.
-
Run a sample of the racemic mixture with each mobile phase at a flow rate of 1.0 mL/min.
-
-
Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol modifier (e.g., vary from 5% to 20%).
-
Adjust the flow rate (e.g., decrease to 0.5 mL/min) to improve resolution.
-
Vary the column temperature (e.g., 25 °C, 35 °C).
-
-
Initial Screening (Reversed Phase):
-
Mobile Phase A: Water/Acetonitrile (50:50 v/v) with 0.1% Formic Acid.
-
Mobile Phase B: Water/Methanol (50:50 v/v) with 0.1% Formic Acid.
-
Optimize by varying the organic modifier percentage and the pH of the aqueous phase.
-
-
Analysis: Once baseline separation is achieved, calculate the resolution (Rs) and selectivity (α) factors.
Protocol 3: General Procedure for Enzymatic Kinetic Resolution of the Methyl Ester
-
Esterification: Protect the amino group of racemic this compound (e.g., with a Boc group) and then esterify the carboxylic acid (e.g., to the methyl ester) using standard procedures.
-
Enzyme Screening: In separate vials, dissolve the racemic ester in a suitable organic solvent (e.g., TBME). Add a lipase (e.g., Novozym 435, Pseudomonas stutzeri lipase) and an acyl donor (e.g., vinyl acetate).
-
Reaction: Incubate the reactions at a controlled temperature (e.g., 40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acylated product.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted ester from the acylated product by column chromatography.
-
Deprotection: Deprotect the separated enantiomers to obtain the enantiopure 5-Hydroxypiperidine-2-carboxylic acids.
Visualizations
References
Technical Support Center: Method Refinement for Scaling Up 5-Hydroxypiperidine-2-carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the synthesis of 5-Hydroxypiperidine-2-carboxylic acid, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include L-glutamic acid and L-pyroglutamic acid.[1] These are often chosen because they provide a chiral pool starting point, helping to control the stereochemistry of the final product. Other approaches may utilize piperidine derivatives that undergo subsequent hydroxylation and carboxylation.
Q2: What are the main challenges when scaling up the production of this compound?
A2: Key challenges include:
-
Stereocontrol: The molecule has two stereocenters, leading to the potential formation of four diastereomers. Separating the desired stereoisomer can be difficult.[1]
-
Purification: Removal of impurities and side-products often requires multiple purification steps, such as crystallization and chromatography, which can be time-consuming and reduce overall yield.[1][2]
-
Reaction Conditions: Some synthetic routes require very low temperatures or the use of expensive and hazardous reagents, which can be challenging to implement on an industrial scale.[1]
-
Side Reactions: The formation of byproducts, such as over-alkylated products or products from incomplete reactions, can complicate purification and reduce the yield of the desired compound.
Q3: What purification methods are most effective for this compound?
A3: Crystallization is a commonly used and effective method for purifying the final product and key intermediates, especially for separating diastereomers.[1] The choice of solvent is critical for successful crystallization. Column chromatography is also frequently employed, particularly for removing closely related impurities.[2] For acidic impurities, ion exchange resins can be utilized.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Experiment with slight variations in temperature and reagent ratios to improve conversion. |
| Side reactions: Formation of unwanted byproducts consumes starting materials and reagents. | Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. Ensure high purity of starting materials and reagents. | |
| Product loss during work-up and purification: Significant amounts of the product may be lost during extraction, washing, and purification steps. | Optimize the work-up procedure to minimize the number of transfers and extractions. Select an appropriate crystallization solvent to maximize recovery. | |
| Presence of Multiple Diastereomers in the Final Product | Lack of stereocontrol during the reaction: The reaction conditions may not be selective enough to favor the formation of the desired diastereomer. | Employ a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of the reaction. Optimize reaction conditions, as temperature and solvent can influence diastereoselectivity. |
| Ineffective separation of diastereomers: The chosen purification method may not be adequate for separating the stereoisomers. | Utilize fractional crystallization with a variety of solvent systems. Preparative chiral HPLC can also be an effective, albeit more expensive, method for separating diastereomers.[3][4] | |
| Reaction Stalls or Proceeds Very Slowly | Poor quality of reagents or solvents: Impurities in reagents or solvents can inhibit the reaction. | Use high-purity, anhydrous solvents and freshly opened or purified reagents. |
| Catalyst deactivation: The catalyst may be poisoned by impurities or degrade over time. | Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive. Use a fresh batch of catalyst. | |
| Difficulty in Product Isolation/Crystallization | Presence of impurities: Impurities can inhibit crystallization by interfering with lattice formation. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate solvent system: The chosen solvent may not be suitable for inducing crystallization of the product. | Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. |
Experimental Protocols
Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from L-Glutamic Acid (Illustrative Protocol)
This protocol is a general guideline based on established synthetic routes.[1] Optimization may be required for specific laboratory conditions and scales.
Step 1: Protection of L-Glutamic Acid
-
Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-protected glutamic acid.
Step 2: Homologation and Cyclization
-
The N-protected glutamic acid is converted to a suitable intermediate for homologation (e.g., an acid chloride or a mixed anhydride).
-
This intermediate is then reacted to extend the carbon chain, followed by a cyclization step to form the piperidine ring. This often involves multiple steps and the use of specific coupling agents and reducing agents.
-
Careful control of reaction conditions is crucial at this stage to influence the desired stereochemistry.
Step 3: Hydroxylation
-
The protected piperidine-2-carboxylic acid derivative is then hydroxylated at the 5-position. This can be achieved through various methods, including enzymatic hydroxylation or chemical methods involving enolate formation and reaction with an electrophilic oxygen source.
Step 4: Deprotection and Purification
-
The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc group removal).
-
The crude this compound is then purified, typically by crystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Synthesis from L-Glutamic Acid | Synthesis from L-Pyroglutamic Acid |
| Starting Material Cost | Moderate | Moderate to High |
| Number of Steps | Typically 4-6 | Typically 3-5 |
| Key Reagents | Protecting group reagents, homologation agents, reducing agents, hydroxylating agents | Homologation agents, cyclization catalysts (e.g., Iridium-based), reducing agents |
| Reported Overall Yield | 20-40% | 30-50% |
| Stereoselectivity | Moderate to Good (highly dependent on specific reagents and conditions) | Good to Excellent (often catalyst-controlled) |
| Scalability Challenges | Multiple steps, potential for side reactions | Use of expensive and air-sensitive catalysts |
Note: The values presented are approximate and can vary significantly based on the specific reaction conditions and scale.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. EP3091002A1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Hydroxypiperidine-2-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex chiral molecules is a critical challenge. 5-Hydroxypiperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, presents a notable synthetic challenge. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable molecule: a multi-step chemical synthesis starting from L-glutamic acid and a promising two-step biocatalytic route commencing with L-lysine. We will delve into the detailed experimental protocols, compare key performance indicators, and visualize the synthetic workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Chemical Synthesis from L-Glutamic Acid | Biocatalytic Synthesis from L-Lysine |
| Starting Material | L-Glutamic Acid | L-Lysine |
| Key Transformations | N-protection, esterification, Grignard reaction, reduction, cyclization, deprotection | Enzymatic cyclization, Enzymatic hydroxylation |
| Number of Steps | 6-8 | 2 |
| Overall Yield | ~15-25% | Potentially >50% (estimated) |
| Stereoselectivity | High (starting from chiral pool) | High (enzyme-dependent) |
| Scalability | Moderate, requires cryogenic conditions and hazardous reagents | Potentially high, dependent on biocatalyst stability and activity |
| Environmental Impact | Use of organic solvents, protecting groups, and hazardous reagents | "Greener" approach using aqueous media and biodegradable catalysts under mild conditions |
| Key Advantages | Well-established methodology | High selectivity, fewer steps, environmentally friendly |
| Key Disadvantages | Lengthy, requires multiple protection/deprotection steps, use of hazardous reagents | Requires specific enzymes which may not be commercially available, optimization of biological processes can be time-consuming |
Synthetic Route 1: Chemical Synthesis from L-Glutamic Acid
This well-established chemical synthesis route leverages the chiral pool by starting with the readily available amino acid, L-glutamic acid. The synthesis involves a multi-step sequence to construct the piperidine ring and introduce the desired hydroxyl group with the correct stereochemistry. A general outline of this approach is detailed in U.S. Patent US9790181B2.[1]
Experimental Protocol
The following protocol is a representative example of the synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid from L-glutamic acid, compiled from patent literature and related publications.
Step 1: N-Protection and Esterification of L-Glutamic Acid
L-Glutamic acid is first protected at the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) group, followed by esterification of the carboxylic acid groups to prevent unwanted side reactions.
-
Reagents: L-Glutamic acid, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Methanol, Thionyl chloride.
-
Procedure: L-Glutamic acid is dissolved in a mixture of dioxane and water, and TEA and (Boc)₂O are added. The mixture is stirred at room temperature overnight. After workup, the N-Boc-L-glutamic acid is dissolved in methanol and cooled to -10°C. Thionyl chloride is added dropwise, and the reaction is stirred for several hours. The solvent is removed under reduced pressure to yield the dimethyl ester.
-
Typical Yield: >90% for both steps.
Step 2: Grignard Reaction to Introduce a C2 Unit
The γ-ester of the protected glutamic acid derivative is selectively reacted with a Grignard reagent, such as vinylmagnesium bromide, to introduce a two-carbon unit.
-
Reagents: N-Boc-L-glutamic acid dimethyl ester, Vinylmagnesium bromide in THF.
-
Procedure: The diester is dissolved in anhydrous THF and cooled to -78°C. A solution of vinylmagnesium bromide is added slowly, and the reaction is stirred at low temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Typical Yield: 60-70%.
Step 3: Reduction of the Ketone
The resulting ketone is reduced to a hydroxyl group. Stereoselective reduction is crucial at this stage to set the desired stereochemistry at the C5 position.
-
Reagents: Sodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (Luche reduction conditions).
-
Procedure: The ketone is dissolved in methanol and cooled to -78°C. Cerium(III) chloride heptahydrate is added, followed by the portion-wise addition of sodium borohydride. The reaction is stirred for several hours and then quenched with acetone.
-
Typical Yield: >80%.
Step 4: Ozonolysis and Reductive Amination for Cyclization
The terminal alkene is cleaved by ozonolysis to an aldehyde, which then undergoes intramolecular reductive amination to form the piperidine ring.
-
Reagents: Ozone (O₃), Dimethyl sulfide (DMS), Hydrogen (H₂), Palladium on carbon (Pd/C).
-
Procedure: The alcohol from the previous step is dissolved in a mixture of dichloromethane and methanol and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed, and DMS is added. After workup, the resulting amino aldehyde is subjected to catalytic hydrogenation to effect cyclization.
-
Typical Yield: 50-60%.
Step 5: Deprotection
The N-Boc protecting group and any other protecting groups are removed to yield the final product.
-
Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.
-
Procedure: The protected this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of TFA or a solution of HCl in dioxane. The mixture is stirred at room temperature for a few hours. The solvent and excess acid are removed under reduced pressure.
-
Typical Yield: >90%.
Synthetic Route 2: Biocatalytic Synthesis from L-Lysine
A greener and potentially more efficient alternative to the multi-step chemical synthesis is a biocatalytic approach starting from the readily available amino acid L-lysine. This route utilizes the high selectivity of enzymes to achieve the desired transformations in fewer steps and under milder reaction conditions.
Experimental Protocol
This proposed two-step biocatalytic route involves the conversion of L-lysine to L-pipecolic acid, followed by the stereoselective hydroxylation at the C5 position.
Step 1: Conversion of L-Lysine to L-Pipecolic Acid using a Whole-Cell Biocatalyst
This step employs a whole-cell biocatalyst, typically E. coli, expressing a lysine cyclodeaminase (LCD) to convert L-lysine into L-pipecolic acid.
-
Biocatalyst: Recombinant E. coli expressing lysine cyclodeaminase.
-
Reaction Conditions:
-
Substrate: 50 mM L-lysine
-
Cell Density: OD₆₀₀ of 30
-
Buffer: 50 mM PBS buffer
-
Additives: 0.5% (w/v) glucose
-
Temperature: 30°C
-
Agitation: 250 rpm
-
-
Procedure: The recombinant E. coli cells are grown and induced to express the lysine cyclodeaminase. The cells are then harvested and resuspended in the reaction buffer containing L-lysine and glucose. The reaction is carried out in a shaker for a specified period. The product, L-pipecolic acid, can be isolated from the supernatant after centrifugation to remove the cells.
-
Reported Yield: High conversion rates have been reported for similar biotransformations.[2][3]
Step 2: C5-Hydroxylation of L-Pipecolic Acid
The second step involves the stereoselective hydroxylation of L-pipecolic acid at the C5 position to yield the final product. This can be achieved using a specific hydroxylase enzyme.
-
Biocatalyst: A pipecolic acid C5-hydroxylase (enzyme or whole-cell system).
-
Reaction Conditions:
-
Substrate: L-Pipecolic acid
-
Co-substrate: α-ketoglutarate
-
Co-factors: Fe(II), Ascorbate
-
Buffer: Appropriate buffer to maintain optimal pH for the enzyme.
-
Temperature: Optimal temperature for the enzyme.
-
-
Procedure: The L-pipecolic acid is incubated with the hydroxylase enzyme or a whole-cell system expressing the enzyme in a buffered solution containing the necessary co-substrates and co-factors. The reaction progress is monitored, and the product is isolated and purified using standard techniques such as ion-exchange chromatography.
-
Note: While enzymes capable of hydroxylating pipecolic acid have been identified, a readily available, highly selective C5-hydroxylase and a detailed protocol for its use in this specific transformation require further research and development.
Visualization of Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Conclusion
Both the chemical and biocatalytic routes offer viable pathways to this compound, each with its own set of advantages and challenges. The chemical synthesis from L-glutamic acid is a well-documented and established method, providing a clear, albeit lengthy, path to the target molecule. Its primary drawbacks are the multiple steps, the need for protecting groups, and the use of potentially hazardous reagents.
The biocatalytic route, on the other hand, represents a more modern and sustainable approach. With fewer steps, milder reaction conditions, and the potential for high stereoselectivity, it is an attractive alternative. However, the development and optimization of the necessary biocatalysts, particularly a highly selective C5-hydroxylase for pipecolic acid, remain key areas for future research.
For researchers with expertise in organic synthesis and access to standard laboratory equipment, the chemical route provides a reliable option. For those with capabilities in molecular biology and bioprocess engineering, the biocatalytic route offers a promising avenue for a more efficient and environmentally friendly synthesis, with the potential for significant process improvements through enzyme and strain engineering. The choice of synthetic strategy will ultimately depend on the specific resources, expertise, and project goals of the research team.
References
- 1. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]
A Comparative Guide to the Quantification of 5-Hydroxypiperidine-2-carboxylic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxypiperidine-2-carboxylic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds, is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This comparison is supported by established experimental data for similar analytes to provide a robust framework for method selection and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the quantification of amino acids and their derivatives. Due to the lack of a strong chromophore in this compound, derivatization is typically required to enable sensitive UV or fluorescence detection. Furthermore, as the molecule contains two chiral centers, chiral chromatography is necessary to separate its stereoisomers.
Proposed Chiral HPLC Method with Pre-column Derivatization
A robust HPLC method for the quantification of this compound can be developed based on pre-column derivatization followed by separation on a chiral stationary phase.
Derivatization: As a secondary amino acid, this compound can be derivatized using reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or a two-step process involving o-phthalaldehyde (OPA) for primary amines followed by a reagent for secondary amines. Phenyl isothiocyanate (PITC) is another effective reagent for both primary and secondary amino acids.[1][2][3] The derivatization reaction introduces a chromophore or fluorophore, significantly enhancing detection sensitivity.
Chiral Separation: A variety of chiral stationary phases (CSPs) are available for the separation of enantiomers and diastereomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are often effective for the resolution of chiral amino acid derivatives.[4][5][6]
Experimental Protocol: Proposed Chiral HPLC-UV Method
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing this compound with the same solvent as the standards.
2. Derivatization Procedure (using FMOC-Cl):
-
To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH to the alkaline range (typically pH 8-9).
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine) to react with excess FMOC-Cl.
-
Filter the derivatized solution through a 0.45 µm filter before injection.
3. Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer), with the composition optimized for optimal separation. For acidic compounds, trifluoroacetic acid (TFA) may be added.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, e.g., 25°C.
-
Detection: UV detector at a wavelength appropriate for the FMOC derivative (e.g., 265 nm).
-
Injection Volume: 10-20 µL.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Analytical Methods
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC and its alternatives for the quantification of this compound.
| Parameter | Chiral HPLC with Derivatization | LC-MS/MS | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of derivatized analyte on a chiral stationary phase with UV or fluorescence detection. | Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio.[7][8][9] | Electrophoretic separation in a capillary followed by mass spectrometric detection.[10][11][12][13][14] | Measurement of nuclear magnetic resonance signals, which are directly proportional to the number of nuclei, allowing for absolute quantification.[15][16][17][18][19] |
| Derivatization | Required for sensitive detection. | Not always required, but can improve ionization efficiency. | Generally not required.[10][12] | Not required. |
| Sensitivity | Moderate to high (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range).[7] | High (µmol/L range).[10][12] | Lower (µg/mL to mg/mL range). |
| Selectivity | Good, but can be affected by co-eluting impurities. | Very high, based on specific mass transitions. | Very high, based on both electrophoretic mobility and mass-to-charge ratio. | High, based on unique chemical shifts of protons. |
| Chiral Separation | Directly achieved with a chiral column. | Requires a chiral column or a chiral mobile phase additive. | Can be achieved with the addition of a chiral selector to the background electrolyte. | Can distinguish enantiomers with the use of chiral solvating or derivatizing agents. |
| Matrix Effects | Can be significant. | Can be significant but can be compensated for with an internal standard. | Generally lower than LC-MS. | Generally minimal. |
| Quantification | Relative quantification based on a calibration curve. | Relative quantification based on a calibration curve. | Relative quantification based on a calibration curve. | Absolute quantification without the need for a specific analyte standard for calibration (uses a certified internal standard).[18] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 5-15 minutes per sample.[9] | Typically 10-20 minutes per sample.[12] | Typically 5-10 minutes per sample for data acquisition. |
| Instrumentation Cost | Moderate. | High. | High. | Very high. |
| Ease of Use | Relatively straightforward. | More complex method development. | Requires specialized expertise. | Requires specialized expertise in NMR. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a typical chiral HPLC method validation and the logical relationship between key validation parameters.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts data quality and resource allocation.
-
Chiral HPLC with derivatization offers a good balance of performance and cost, making it suitable for routine quality control and analysis where moderate sensitivity is sufficient.
-
LC-MS/MS is the method of choice when high sensitivity and selectivity are paramount, particularly for the analysis of complex biological matrices.
-
CE-MS provides an excellent alternative for the analysis of underivatized amino acids, offering high separation efficiency and selectivity.
-
qNMR stands out as a powerful tool for the absolute quantification and certification of reference materials, as it does not require an analyte-specific calibration curve.
Ultimately, the optimal method will depend on the specific research question, the nature of the sample, and the available resources. This guide provides the foundational information to make an informed decision for the robust and reliable quantification of this compound.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Biomedical applications of amino acid detection by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative ^1H NMR Spectroscopy with Internal Standard Method | Semantic Scholar [semanticscholar.org]
- 17. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Cross-Validation of 5-Hydroxypiperidine-2-carboxylic Acid Analysis with LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes like 5-Hydroxypiperidine-2-carboxylic acid is paramount. When employing different Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies within or across studies, a thorough cross-validation is essential to ensure data integrity and consistency. This guide provides a framework for comparing two potential LC-MS/MS methods for the analysis of this compound and outlines a protocol for their cross-validation, supported by illustrative experimental data.
Data Presentation: A Head-to-Head Comparison of Proposed LC-MS/MS Methodologies
The following table summarizes the anticipated performance characteristics of two distinct LC-MS/MS methods for the quantification of this compound in human plasma. Method A represents a direct, underivatized approach, while Method B employs a derivatization step to potentially enhance sensitivity and chromatographic retention.
| Parameter | Method A: Underivatized Analysis | Method B: Derivatized Analysis |
| Linearity Range | 5 - 1000 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.3 ng/mL |
| Intra-batch Precision (% CV) | ≤ 8.5% | ≤ 7.2% |
| Inter-batch Precision (% CV) | ≤ 9.8% | ≤ 8.1% |
| Intra-batch Accuracy (%) | 92.5 - 108.3% | 94.1 - 105.7% |
| Inter-batch Accuracy (%) | 91.7 - 107.5% | 93.5 - 106.2% |
| Mean Extraction Recovery (%) | ~ 85% | ~ 90% (post-derivatization) |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS analysis of this compound are provided below to serve as a template for method development and validation.
Method A: Underivatized Analysis Protocol
This method focuses on the direct analysis of the analyte, which is often preferred for its simplicity and speed.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: m/z 146.1 → 100.1 (Quantifier), m/z 146.1 → 83.1 (Qualifier).
Method B: Derivatized Analysis Protocol
This method incorporates a derivatization step to improve the analyte's chromatographic properties and ionization efficiency.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Method A.
-
After evaporation, add 50 µL of a derivatization agent solution (e.g., a reagent targeting the carboxylic acid and/or amine group, such as p-toluenesulfonyl chloride in a suitable solvent with a catalyst).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: Dependent on the derivatizing agent used.
Cross-Validation Protocol
A cross-validation should be performed to ensure the interchangeability of the two methods. This protocol is based on regulatory guidance.
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in the appropriate biological matrix at a minimum of three concentration levels: low, medium, and high.
2. Analytical Runs:
-
Analyze at least three batches of QC samples with each analytical method.
-
Each batch should include a calibration curve and at least six replicates of each QC level.
3. Acceptance Criteria:
-
The mean accuracy of the QC samples for each method should be within ±15% of the nominal concentration.
-
The precision (%CV) for each QC level should not exceed 15%.
-
A comparison of the mean concentrations obtained by both methods for each QC level should not differ by more than 15%.
Mandatory Visualizations
The following diagrams illustrate the experimental and logical workflows described in this guide.
Caption: Comparative experimental workflows for LC-MS/MS analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
spectroscopic data comparison for 5-Hydroxypiperidine-2-carboxylic acid from different sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data from Various Sources
This guide provides a comparative analysis of spectroscopic data for 5-Hydroxypiperidine-2-carboxylic acid, a key chiral building block in pharmaceutical development. Due to the prevalence of the (2S,5S) stereoisomer in commercial and research applications, this document focuses primarily on this isomer. The objective is to offer a clear comparison of available data to aid in compound verification, quality control, and experimental design.
While many commercial suppliers attest to the availability of spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, obtaining complete and directly comparable datasets from public domains can be challenging. Data is often available "upon request" from vendors. This guide compiles available information from public databases and supplier specifications to present a consolidated overview.
Comparison of Spectroscopic Data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid
The following tables summarize the available quantitative spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from various sources. It is important to note that direct access to full spectra for comparison is often limited, and the information below is based on publicly available datasheets and spectral databases.
Table 1: General Properties and Purity
| Parameter | Source: TCI Chemicals[1] | Source: BOC Sciences[] |
| Product Number | H1731 | 63088-78-8 |
| Purity | >98.0% (GC) | ≥95% |
| Appearance | White to Almost white powder to crystal | White to almost white powder crystal |
| CAS Number | 63088-78-8 | 63088-78-8 |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 | 145.16 |
Table 2: Mass Spectrometry Data
| Parameter | Source: PubChem (General Isomer) |
| Mass Spectrometry Type | MS-MS |
| Instrumentation | CE-QTOF-MS system |
| Ionization Mode | Positive |
| Parent Ion (m/z) | 146.0806 |
| Top 5 Peaks (m/z) | 100.0758, 82.0651 |
Note: The Mass Spectrometry data from PubChem is for the general 5-Hydroxypipecolic acid and may not be specific to the (2S,5S) stereoisomer.
Table 3: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
Researchers requiring detailed NMR and IR data for comparative purposes are advised to request the Certificate of Analysis from their chosen supplier, which should contain this information.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques discussed. These protocols are intended to provide a basic understanding of the methodology and should be adapted based on the specific instrumentation and sample characteristics.
Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent is critical as the acidic and amine protons are exchangeable and may not be observed in protic solvents.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure. Compare the obtained spectra with reference data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum: Record the FT-IR spectrum of the prepared sample.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., O-H stretch, N-H stretch, C=O stretch).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
Set the mass analyzer parameters, such as the mass range and scan speed.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) and any observed fragment ions. This information is used to confirm the molecular weight and can provide structural information.
Visualizing the Workflow
The following diagrams illustrate the general workflows for spectroscopic data acquisition and comparison.
References
- 1. tokiox.com [tokiox.com]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Comparative Analysis of the Bioactivity of 5-Hydroxypiperidine-2-carboxylic Acid and Other Pipecolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 5-Hydroxypiperidine-2-carboxylic acid and other derivatives of pipecolic acid. The information is supported by available experimental data to assist researchers and professionals in drug discovery and development.
Executive Summary
Pipecolic acid and its derivatives are a class of compounds with diverse biological activities, ranging from roles in plant immunity to modulation of neurotransmitter systems in mammals. This compound, a naturally occurring metabolite of L-lysine, has garnered interest for its potential as a scaffold in pharmaceutical development and its own inherent bioactivities.[1] This guide compares the known biological effects of this compound with other notable pipecolic acid derivatives, presenting quantitative data where available, detailing experimental methodologies, and illustrating key signaling pathways.
While quantitative data for many pipecolic acid derivatives are available, specific inhibitory concentrations (IC50) or binding affinities (Kd) for this compound remain largely uncharacterized in publicly accessible literature. The information presented herein reflects the current state of research and will be updated as new data becomes available.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data on the bioactivity of various pipecolic acid derivatives. It is important to note the different biological targets and assay conditions when comparing these values.
| Compound | Target | Assay Type | IC50 / EC50 / Kd | Source |
| L-Pipecolic acid | GABA-B Receptor | Receptor Binding Assay | IC50: 1.8 x 10⁻³ M | [2] |
| L-Pipecolic acid (in the presence of Hexobarbital) | GABA-A Receptor | Receptor Binding Assay | IC50: 2 x 10⁻¹⁰ M | [3] |
| L-Pipecolic acid (in the presence of Pentobarbital) | GABA-A Receptor | Receptor Binding Assay | IC50: 2 x 10⁻⁹ M | [3] |
| (S)-Nipecotic acid | RapL (Lysine Cyclodeaminase) | Enzyme Inhibition Assay | IC50: 680 ± 70 µM | |
| (R)-Nipecotic acid | RapL (Lysine Cyclodeaminase) | Enzyme Inhibition Assay | IC50: 4.8 ± 0.5 mM | |
| Thiazolidine-2-carboxylic acid (T2CA) | RapL (Lysine Cyclodeaminase) | Enzyme Inhibition Assay | IC50: 96 ± 16 µM | |
| R-configured pipecolic acid-based derivative (inhibitor 24) | Dengue Virus NS2B/NS3 Protease | DENV2 protease reporter gene assay | EC50: 5.2 µM | |
| R-configured pipecolic acid-based derivative (inhibitor 27) | Dengue Virus NS2B/NS3 Protease | DENV2 protease reporter gene assay | EC50: 5.1 µM | |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Various (e.g., enzymes, receptors) | Not specified | No quantitative data available | [1] |
Bioactivity Profile of this compound
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral molecule with a piperidine ring structure, a hydroxyl group, and a carboxylic acid functional group.[1] Its stereochemistry is crucial for its biological activity.[1] While specific quantitative data on its bioactivity is limited in the available literature, it is known to:
-
Serve as a valuable building block for the synthesis of more complex pharmaceutical compounds.[1]
-
Exhibit potential as an inhibitor in various enzymatic processes.[1]
-
Show promise in modulating neurotransmitter pathways, suggesting potential applications in neurological disorders.[1]
-
Be a subject of studies exploring enzyme inhibition and receptor binding to understand biochemical pathways.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (pipecolic acid derivative)
-
Assay buffer (specific to the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of the enzyme to each well. Then, add varying concentrations of the test compound to the wells. A control well should contain the enzyme and buffer without the inhibitor. Incubate the plate for a specific time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
Measurement of Activity: Immediately begin monitoring the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve.
Dengue Virus NS2B/NS3 Protease Inhibition Assay
This assay is used to identify inhibitors of the Dengue virus protease, a key enzyme in the viral replication cycle.
Materials:
-
Recombinant Dengue virus NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Fluorometric microplate reader
Procedure:
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the recombinant NS2B/NS3 protease.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic peptide substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 450 nm) every minute for a set period (e.g., 30 minutes) at 37°C.
-
IC50 Determination: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
GABA Receptor Binding Assay
This protocol is used to determine the affinity of a compound for GABA receptors.
Materials:
-
Synaptic membrane preparation from a suitable brain region (e.g., bovine brain)
-
Radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In microcentrifuge tubes, combine the synaptic membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations. For determining non-specific binding, a separate set of tubes will contain the membrane, radioligand, and a high concentration of unlabeled GABA.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value can be determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kd (dissociation constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known or proposed signaling pathways affected by pipecolic acid and its derivatives.
Pipecolic Acid in Plant Immunity
Pipecolic acid is a key signaling molecule in plant systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.
Caption: Pipecolic acid signaling in plant systemic acquired resistance.
Pipecolic Acid and the GABAergic System
Pipecolic acid has been shown to interact with the GABAergic system in the central nervous system, although its precise role is still under investigation.[2][3]
Caption: Interaction of pipecolic acid with the GABAergic system.
Potential Neurological Signaling of this compound
While specific pathways are not yet fully elucidated, the structure of this compound suggests potential interactions with various neurological targets.
Caption: Postulated neurological signaling of this compound.
Conclusion
Pipecolic acid and its derivatives represent a promising area of research for the development of new therapeutic agents. While compounds like L-pipecolic acid and its synthetic derivatives have demonstrated quantifiable bioactivity against specific targets such as GABA receptors and viral proteases, the bioactivity of this compound is currently less defined in quantitative terms. Its primary role appears to be as a versatile scaffold for medicinal chemistry, although its intrinsic biological effects, particularly on the nervous system, warrant further investigation. Future research should focus on elucidating the specific molecular targets of this compound and quantifying its potency to fully understand its therapeutic potential.
References
- 1. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 2. Dose pipecolic acid interact with the central GABA-ergic system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In Vitro and In Vivo Efficacy Comparison
The preclinical development of piperidine carboxylic acid analogs often involves a tiered approach, beginning with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and pharmacokinetic/pharmacodynamic relationships. This section details the available data for representative analogs targeting different disease pathways.
Anti-Inflammatory Activity of 1-Piperidinepropionic Acid (1-PPA)
1-Piperidinepropionic acid (1-PPA) has been investigated for its anti-inflammatory properties, particularly in the context of sepsis. The compound is believed to exert its effects through the inhibition of the Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.
Table 1: In Vitro Efficacy of 1-PPA in a Human Monocytic Cell Line (THP-1)
| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) |
| IL-6 | LPS | 12.5 ± 1.5 |
| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | |
| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | |
| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | |
| TNF-α | LPS | 10.8 ± 1.2 |
| LPS + 1-PPA (1 ng/mL) | 7.5 ± 0.9 | |
| LPS + 1-PPA (10 ng/mL) | 3.8 ± 0.5 | |
| LPS + 1-PPA (100 ng/mL) | 1.9 ± 0.3 |
Table 2: In Vivo Efficacy of 1-PPA in a Mouse Model of Sepsis
| Treatment Group | Survival Rate (%) | Serum IL-6 Levels (pg/mL) | Serum TNF-α Levels (pg/mL) |
| Control (Saline) | 20 | 1500 ± 250 | 1200 ± 200 |
| 1-PPA (10 mg/kg) | 60 | 600 ± 100 | 500 ± 80 |
The in vitro data demonstrates a dose-dependent reduction in the expression of pro-inflammatory cytokines IL-6 and TNF-α in LPS-stimulated THP-1 cells upon treatment with 1-PPA.[1] This promising in vitro activity translated to a significant improvement in survival rates and a marked reduction in systemic inflammatory markers in a mouse model of sepsis.[1]
CCR2 Antagonism by Substituted Dipiperidines for Inflammatory Diseases
A series of substituted dipiperidine compounds have been identified as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory cell recruitment. The lead compound from this series, Compound 7a, demonstrated excellent in vitro potency and in vivo efficacy in models of arthritis and asthma.
Table 3: In Vitro Potency and Selectivity of Compound 7a
| Receptor | IC50 (nM) |
| CCR2 | 5 |
| CCR1, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8 | >1000 |
Table 4: In Vivo Efficacy of Compound 7a in Models of Inflammatory Disease
| Animal Model | Efficacy Endpoint | Result |
| Adjuvant-Induced Arthritis (Rat) | Paw Swelling Reduction | Significant reduction at 10 mg/kg |
| Collagen-Induced Arthritis (Mouse) | Clinical Score Improvement | Significant improvement at 10 mg/kg |
| Allergic Asthma (Mouse) | Airway Hyperresponsiveness Reduction | Significant reduction at 10 mg/kg |
Compound 7a displayed high potency and selectivity for CCR2 in vitro.[2] This translated to robust in vivo efficacy in multiple preclinical models of inflammatory diseases, highlighting the potential of this piperidine scaffold.[2]
Experimental Protocols
In Vitro Cytokine Expression Assay for 1-PPA
The human monocytic cell line, THP-1, was used to investigate the in vitro anti-inflammatory effects of 1-PPA.[1] Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1] Following stimulation, cells were treated with varying concentrations of 1-PPA. The expression of pro-inflammatory cytokines, including IL-6 and TNF-α, was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
In Vivo Sepsis Model for 1-PPA
Sepsis was induced in mice via intraperitoneal injection of LPS.[1] One group of mice received treatment with 1-PPA, while the control group received saline. Survival rates were monitored over a specified period. Blood samples were collected to measure serum levels of IL-6 and TNF-α using enzyme-linked immunosorbent assay (ELISA).[1]
In Vitro CCR2 Binding and Functional Assays for Compound 7a
The inhibitory activity of Compound 7a on CCR2 was determined using radioligand binding assays and functional assays measuring chemotaxis.[2] Selectivity was assessed by testing the compound against a panel of other chemokine receptors.[2]
In Vivo Models of Inflammatory Disease for Compound 7a
The in vivo efficacy of Compound 7a was evaluated in three different animal models: adjuvant-induced arthritis in rats, collagen-induced arthritis in mice, and an allergic asthma model in mice.[2] Efficacy was determined by measuring relevant disease parameters such as paw swelling, clinical arthritis scores, and airway hyperresponsiveness.[2]
Visualizations
Logical Relationship between In Vitro and In Vivo Assessment
Caption: From Lab Bench to Living System.
General Experimental Workflow for Preclinical Drug Discovery
Caption: The Path to a Preclinical Candidate.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypiperidine-2-carboxylic Acid Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 5-Hydroxypiperidine-2-carboxylic acid, a critical component in various pharmaceutical and research applications. By objectively comparing analytical methodologies and presenting data in a clear, structured format, this document aims to equip researchers with the necessary tools to ensure the quality and reliability of their synthesized product against a certified reference standard.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a cornerstone of drug development and scientific research. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, rigorous analytical testing is imperative to identify and quantify any process-related impurities, stereoisomers, or degradation products.
This guide outlines a multi-pronged approach to purity assessment, leveraging chromatographic and spectroscopic techniques to provide a comprehensive purity profile of the synthesized compound in comparison to a reference standard.
Key Analytical Techniques for Purity Determination
A combination of analytical methods is recommended for a thorough purity assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity and chiral separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound. It separates the main compound from impurities based on their differential interactions with a stationary phase and a mobile phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Given that this compound possesses chiral centers, assessing its enantiomeric and diastereomeric purity is crucial. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate stereoisomers, which is essential as different isomers can exhibit distinct pharmacological and toxicological profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the synthesized this compound. Quantitative NMR (qNMR) can also be employed as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.
Experimental Protocols
The following are proposed experimental protocols for the key analytical techniques. These should be optimized and validated for specific laboratory conditions and instrumentation.
HPLC Method for Purity Assessment (Proposed)
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV detection is necessary).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound and the reference standard in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC Method for Enantiomeric/Diastereomeric Purity (Proposed)
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to be optimized for the specific column. An example could be Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare solutions of the synthesized product and the relevant stereoisomeric reference standards in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
Analysis: The enantiomeric/diastereomeric excess is determined by comparing the peak areas of the different stereoisomers.
¹H NMR Spectroscopy for Structural Confirmation and Purity
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and, if performing qNMR, the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent and ensure complete dissolution.
-
-
Analysis: The ¹H NMR spectrum should be compared with that of the reference standard to confirm the chemical structure. For qNMR, the purity is calculated by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of the synthesized this compound against a reference standard.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area | % Area (Purity) |
| Reference Standard | 10.2 | 1,500,000 | 99.8% |
| Synthesized Product | 10.2 | 1,450,000 | 98.5% |
| Impurity 1 | 8.5 | 15,000 | 1.0% |
| Impurity 2 | 11.8 | 7,500 | 0.5% |
Table 2: Chiral HPLC Purity Assessment
| Sample | Stereoisomer | Retention Time (min) | Peak Area | % Composition |
| Reference Standard (e.g., 2S,5S) | (2S,5S) | 12.5 | 1,200,000 | >99.9% |
| Synthesized Product | (2S,5S) | 12.5 | 1,150,000 | 99.1% |
| (2R,5R) | 14.8 | 5,800 | 0.5% | |
| (2S,5R) | 16.2 | 3,500 | 0.3% | |
| (2R,5S) | 18.1 | 1,150 | 0.1% |
Table 3: Potential Impurity Profile
| Impurity | Potential Source | Method of Detection |
| Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Reaction Intermediates | Incomplete reaction | HPLC, LC-MS |
| Diastereomers/Enantiomers | Non-stereoselective synthesis | Chiral HPLC |
| Pipecolic Acid | Over-reduction or side reaction | HPLC, LC-MS |
| N-Oxide | Oxidation | LC-MS |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Relationship between key analytical techniques for purity assessment.
The Untapped Therapeutic Potential of 5-Hydroxypiperidine-2-carboxylic Acid: A Comparative Literature Review
An analysis of existing research indicates that while 5-Hydroxypiperidine-2-carboxylic acid, a naturally occurring lysine metabolite, holds theoretical promise in several therapeutic areas, direct experimental evidence of its efficacy remains limited. The true potential of this molecule likely lies in its utility as a scaffold for the development of novel derivatives, particularly in the realms of antibacterial drug delivery, enzymatic inhibition, and neuromodulation. This review compares the performance of compounds structurally or functionally related to this compound to highlight its prospective applications and guide future research.
Antibacterial Potential: A "Trojan Horse" Strategy
One of the most promising therapeutic avenues for derivatives of this compound is in combating antibiotic resistance. The core concept involves utilizing the molecule's potential siderophore-like properties to trick bacteria into internalizing attached antibiotic agents. Siderophores are small molecules that bacteria secrete to scavenge iron, an essential nutrient. By conjugating an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell, bypassing resistance mechanisms like efflux pumps. This "Trojan horse" approach has been explored with other siderophores, offering a blueprint for the potential application of this compound derivatives.
While no studies have been identified that specifically use this compound in a siderophore-antibiotic conjugate, the data from conjugates using other siderophores demonstrate the viability of this strategy. For instance, conjugates of vancomycin with spermidine-based catechol and hydroxamate ligands have shown enhanced activity against Pseudomonas aeruginosa under iron-depleted conditions[1]. Similarly, rifampicin-siderophore conjugates have exhibited up to a 32-fold improvement in activity against Gram-negative bacteria[2].
To illustrate the proposed mechanism of action for a hypothetical siderophore-antibiotic conjugate derived from this compound, the following workflow can be considered:
Comparative Antibacterial Activity of Siderophore-Antibiotic Conjugates
The following table summarizes the minimum inhibitory concentrations (MICs) of various siderophore-antibiotic conjugates against different bacterial strains, providing a benchmark for the potential efficacy of this compound-based constructs.
| Siderophore-Antibiotic Conjugate | Bacterial Strain | MIC (µg/mL) | Reference |
| Vancomycin-Spermidine Catechol | P. aeruginosa (hypersensitive) | Enhanced activity under iron depletion | [1] |
| Rifampicin-Chlorocatechol | Gram-negative pathogens | Up to 32-fold improvement | [2] |
| N5-acetyl-N5-hydroxy-L-ornithine-β-lactam | S. flexneri & E. coli | Growth promotion suggests uptake | [3] |
Experimental Protocol: Synthesis of Siderophore-Antibiotic Conjugates
The synthesis of these conjugates generally involves the selective acylation of a functional group on the antibiotic with the siderophore component. For example, the synthesis of vancomycin-siderophore conjugates involved the selective acylation of the primary amino group of vancomycin[1]. A typical protocol would involve:
-
Protection of reactive functional groups on both the siderophore and the antibiotic that are not intended to be part of the linkage.
-
Activation of the carboxylic acid group on the siderophore (or a linker) using a coupling agent (e.g., HATU, HOBt).
-
Reaction of the activated siderophore with the desired functional group (e.g., an amino group) on the antibiotic in an appropriate solvent system.
-
Purification of the protected conjugate using chromatographic techniques (e.g., HPLC).
-
Deprotection of the functional groups to yield the final active conjugate.
-
Characterization of the final product using methods such as NMR and mass spectrometry.
Enzymatic Inhibition: A Focus on β-Glucuronidase
This compound is a natural product found in mulberry (Morus alba)[]. Interestingly, constituents of mulberry bark have been shown to be potent inhibitors of β-glucuronidase, an enzyme implicated in various diseases, including certain types of cancer and the side effects of some medications[5]. This suggests that derivatives of this compound could be explored as β-glucuronidase inhibitors.
The inhibitory activity of flavonoids from mulberry bark against E. coli β-glucuronidase has been quantified, with IC50 values in the low micromolar range, demonstrating greater potency than the reference inhibitor, D-glucaric acid-1,4-lactone[5].
Comparative β-Glucuronidase Inhibitory Activity
| Inhibitor | Source | IC50 (µM) | Reference |
| Morin | Mulberry Bark | 1.12 | [5] |
| Sanggenon C | Mulberry Bark | 2.71 | [5] |
| Kuwanon G | Mulberry Bark | 3.74 | [5] |
| D-Glucaric acid-1,4-lactone | Standard Inhibitor | Less potent than flavonoids | [5] |
| Compound AA | Fernandoa adenophylla | 12.3 (E. coli) | [6][7] |
| Compound DD | Fernandoa adenophylla | 8.2 (E. coli), 28.2 (human) | [6][7] |
Experimental Protocol: β-Glucuronidase Inhibition Assay
A common method to assess β-glucuronidase inhibition involves a spectrophotometric assay using p-nitrophenyl-β-D-glucuronide as a substrate[6][7].
-
Prepare a reaction mixture containing a buffer (e.g., 0.1 M acetate buffer), the test compound (dissolved in a suitable solvent like DMSO), and the β-glucuronidase enzyme solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
-
IC50 values are determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Neuromodulatory Potential: A Double-Edged Sword
The parent compound, pipecolic acid, is known to be present in the mammalian brain and can cross the blood-brain barrier[8]. Studies on pipecolic acid and its derivatives suggest a potential role in neuromodulation. However, the available data presents a conflicting picture.
On one hand, D-pipecolic acid has demonstrated antiamnesic effects in animal models. On the other hand, pipecolic acid has been shown to induce oxidative stress in vitro in the cerebral cortex of young rats, which could be detrimental[9]. This suggests that while the pipecolic acid scaffold can interact with the central nervous system, careful structural modifications would be necessary to develop derivatives with a favorable therapeutic index. To date, there is no specific data on the neuroprotective or neuromodulatory effects of this compound itself.
Conclusion and Future Directions
The therapeutic potential of this compound appears to be largely unexplored, with a significant lack of direct experimental data. However, the existing literature on related compounds provides a strong rationale for its investigation as a versatile chemical scaffold. Future research should focus on the following areas:
-
Synthesis and Evaluation of Siderophore-Antibiotic Conjugates: Leveraging the potential iron-chelating properties of the hydroxypiperidine structure to develop novel antibacterial agents. Quantitative analysis of their MIC values against a panel of clinically relevant bacteria is crucial.
-
Development of β-Glucuronidase Inhibitors: Synthesizing and screening a library of this compound derivatives to identify potent and selective inhibitors of β-glucuronidase.
-
Neuromodulatory and Neuroprotective Screening: Investigating the effects of stereoisomers of this compound and its derivatives on neuronal cell models to assess for potential therapeutic effects in neurological disorders, while also carefully evaluating for any pro-oxidant or toxic effects.
A systematic approach to the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its therapeutic potential and translate the promise of this natural product into tangible clinical applications.
References
- 1. Synthesis and in vitro antibacterial activity of spermidine-based mixed catechol- and hydroxamate-containing siderophore--vancomycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Evaluation of Rifampicin-Siderophore Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and siderophore and antibacterial activity of N5-acetyl-N5-hydroxy-L-ornithine-derived siderophore-beta-lactam conjugates: iron-transport-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Glucuronidase Inhibition by Constituents of Mulberry Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibitory potential of secondary metabolites isolated from Fernandoa adenophylla against Beta-glucuronidase via molecular docking and molecular dynamics simulation studies | PLOS One [journals.plos.org]
- 7. Investigation of the inhibitory potential of secondary metabolites isolated from Fernandoa adenophylla against Beta-glucuronidase via molecular docking and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination and regional distribution of pipecolic acid in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the neuroprotective effects of 5-Hydroxypiperidine-2-carboxylic acid against known neuroprotectants
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of 5-Hydroxypiperidine-2-carboxylic acid against established neuroprotectants. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate informed decisions in neurodegenerative disease research.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The development of effective neuroprotective agents is a critical area of research aimed at slowing or preventing the progression of these debilitating conditions. This compound, a naturally occurring chiral compound, has emerged as a potential candidate for neuroprotection.[] This guide benchmarks its neuroprotective profile against three well-established classes of neuroprotectants: NMDA receptor antagonists, antioxidants, and apoptosis inhibitors.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the in vitro neuroprotective effects of this compound and selected known neuroprotectants. The data is compiled from various studies and standardized where possible for comparative purposes. It is important to note that direct head-to-head comparative studies involving this compound are limited, and the data for this compound is based on preliminary findings.
Table 1: Neuronal Viability Assay (MTT Assay)
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| This compound | SH-SY5Y | H₂O₂ (100 µM) | 10 µM | Data Not Available | - |
| Memantine | Rat Cortical Neurons | NMDA (100 µM) | 10 µM | ~40% | |
| Vitamin C (Ascorbic Acid) | SH-SY5Y | H₂O₂ (200 µM) | 100 µM | ~35% | [2] |
| Z-VAD-FMK | Mouse Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | ~23% reduction in cell death | [3] |
Table 2: Apoptosis Assay (Annexin V/PI Staining)
| Compound | Cell Line | Insult | Concentration | % Reduction in Apoptosis | Reference |
| This compound | SH-SY5Y | Staurosporine (1 µM) | 10 µM | Data Not Available | - |
| Memantine | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | 10 µM | ~25% | [4] |
| Vitamin C (Ascorbic Acid) | PC12 cells | 6-OHDA (100 µM) | 100 µM | ~40% | [2] |
| Z-VAD-FMK | Cerebellar Granule Neurons | Low Potassium | 50 µM | ~70% | [3] |
Table 3: Oxidative Stress Markers (ROS Reduction)
| Compound | Cell Line | Insult | Concentration | % Reduction in ROS | Reference |
| This compound | SH-SY5Y | H₂O₂ (100 µM) | 10 µM | Data Not Available | - |
| Memantine | PC12 cells | H₂O₂ (200 µM) | 10 µM | ~30% | [4] |
| Vitamin C (Ascorbic Acid) | SH-SY5Y | H₂O₂ (200 µM) | 100 µM | ~50% | [2] |
| Z-VAD-FMK | Not primarily an antioxidant | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used for in vitro neuroprotection studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM for 24 hours.
-
Excitotoxicity: Cells are exposed to N-methyl-D-aspartate (NMDA) at a concentration of 100 µM for 24 hours.
-
Apoptosis Induction: Apoptosis is induced by treating cells with staurosporine (1 µM) for 6 hours.
-
Neuronal Viability Assay (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds (this compound, Memantine, Vitamin C, Z-VAD-FMK) for 2 hours.
-
Introduce the neurotoxic insult (e.g., H₂O₂) and co-incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
After treatment with the test compounds and the apoptotic inducer (e.g., staurosporine), harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed SH-SY5Y cells in a black 96-well plate.
-
After treatment with the test compounds and the oxidative insult (e.g., H₂O₂), wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of the benchmarked compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Putative Neuroprotective Mechanism of this compound
While the exact mechanism of this compound is still under investigation, its structural similarity to other piperidine-containing compounds suggests potential interactions with key neuroprotective pathways. It may exert its effects through modulation of neurotransmitter systems or by exhibiting antioxidant and anti-inflammatory properties. Further research is required to elucidate its precise signaling cascade.[5][6][7][8][9]
Caption: Putative neuroprotective pathways of this compound.
NMDA Receptor Antagonism
NMDA receptor antagonists, such as Memantine, exert their neuroprotective effects by blocking the excessive influx of Ca²⁺ through the NMDA receptor channel, which is a key event in excitotoxicity-induced neuronal death.[10][11][12][13][14]
Caption: Mechanism of neuroprotection by NMDA receptor antagonists.
Antioxidant Neuroprotection
Antioxidants like Vitamin C protect neurons by neutralizing reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms, often through the activation of the Nrf2 signaling pathway.[15][16][17][18]
Caption: Antioxidant-mediated neuroprotective signaling pathway.
Inhibition of Apoptosis
Apoptosis inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, prevent programmed cell death by blocking the activity of caspases, which are key executioner enzymes in the apoptotic cascade.[19][20][21][22][23]
Caption: Inhibition of the caspase-dependent apoptotic pathway.
Conclusion
This guide provides a foundational comparison of the neuroprotective effects of this compound with established neuroprotectants. While preliminary information suggests potential, a significant gap in quantitative and mechanistic data for this compound is evident. Further rigorous in vitro and in vivo studies are imperative to fully characterize its neuroprotective profile and determine its therapeutic potential in the context of neurodegenerative diseases. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and execute studies that will further elucidate the comparative efficacy and mechanisms of this promising compound.
References
- 2. mdpi.com [mdpi.com]
- 3. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 23. Video: The Extrinsic Apoptotic Pathway [jove.com]
Safety Operating Guide
Proper Disposal of 5-Hydroxypiperidine-2-carboxylic Acid: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Hydroxypiperidine-2-carboxylic acid, safeguarding both personnel and the environment.
Immediate Safety and Hazard Information
This compound and its analogs are classified as chemical irritants.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid skin and eye irritation.[1][2] In case of contact, rinse the affected area with plenty of water.[1]
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or chemical safety goggles.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Protective clothing and boots as required by the situation.[1] |
| Respiratory | A dust respirator should be used, especially if dust may be generated.[1] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.[2]
-
Waste Collection:
-
Collect waste this compound powder and any contaminated disposable materials (e.g., weighing paper, spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Keep the waste container closed except when adding waste.[1]
-
-
Decontamination of Labware:
-
Non-disposable glassware and equipment that have come into contact with the chemical should be decontaminated.
-
Thoroughly rinse the labware with a suitable solvent (e.g., water), followed by a rinse with another solvent like ethanol or acetone.[2]
-
The rinsate from this cleaning process must be collected as hazardous liquid waste.[2]
-
-
Disposal of Contaminated PPE:
-
Heavily contaminated disposable items such as gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.[2]
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[3][4]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Always consult and observe all federal, state, and local environmental regulations when disposing of this substance.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
